molecular formula C10H9F3O3 B173584 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde CAS No. 138490-96-7

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

Cat. No.: B173584
CAS No.: 138490-96-7
M. Wt: 234.17 g/mol
InChI Key: RVBGIIWJLAXZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (CAS 138490-96-7) is a high-value chemical building block with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol . This compound is characterized by its benzaldehyde core that is strategically functionalized with dimethoxy and trifluoromethyl groups, making it a critical advanced intermediate in organic synthesis and pharmaceutical research . The presence of the electron-withdrawing trifluoromethyl group at the 2-position and the electron-donating methoxy groups at the 3 and 4 positions creates a unique electronic profile that influences reactivity and molecular interactions. Its primary research value lies in the synthesis of novel active pharmaceutical ingredients (APIs) and other complex molecules . The aldehyde group (-CHO) serves as a versatile handle for further chemical transformations, including condensation reactions to form Schiff bases, reduction to alcohols, or oxidation to carboxylic acids. The trifluoromethyl (CF₃) group is a key motif in medicinal chemistry, known to enhance a compound's metabolic stability, lipophilicity, and bioavailability . This makes the reagent particularly valuable for constructing candidate molecules in drug discovery programs, especially those targeting central nervous system and inflammatory diseases. Suppliers offer this compound with purities of not less than 95% to 98%, certified under ISO quality systems to ensure consistency and reliability for critical research applications . Intended Use: This product is supplied for research and further manufacturing applications only . It is strictly not for diagnostic or therapeutic use, nor for direct human use. Handling and Storage: For prolonged shelf life, the compound should be stored sealed in a dry environment at 2-8°C . Researchers should refer to the relevant Safety Data Sheet (SDS) for comprehensive handling and hazard information prior to use.

Properties

IUPAC Name

3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBGIIWJLAXZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459845
Record name 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138490-96-7
Record name 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the ¹H NMR Spectrum of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis and predictive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde. The content herein is structured to offer not only a theoretical understanding of the spectrum but also practical insights into the experimental considerations and data interpretation critical for researchers in synthetic chemistry and drug development.

Introduction: The Structural Significance of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is a polysubstituted aromatic aldehyde of interest in medicinal chemistry and materials science. The strategic placement of two electron-donating methoxy groups, a strongly electron-withdrawing trifluoromethyl group, and an aldehyde function on the benzene ring creates a unique electronic and steric environment. This substitution pattern significantly influences the molecule's reactivity and potential biological activity. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose. This guide will deconstruct the anticipated ¹H NMR spectrum, providing a rationale for the expected chemical shifts, coupling patterns, and integration values.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde proton, two aromatic protons, and the protons of the two methoxy groups. The analysis of these signals provides a comprehensive structural fingerprint of the molecule.

The Aldehyde Proton (CHO)

The proton of the aldehyde group is expected to be the most deshielded proton in the molecule, appearing as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm . This significant downfield shift is primarily due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group. In many benzaldehydes, this signal appears as a singlet[1].

The Aromatic Protons (Ar-H)

The benzene ring contains two protons, H-5 and H-6, which will appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm . These two protons are in different chemical environments and are expected to appear as two distinct doublets due to ortho-coupling with each other.

  • H-6 Proton: This proton is situated ortho to the electron-withdrawing aldehyde group and is expected to be the more deshielded of the two aromatic protons.

  • H-5 Proton: This proton is positioned between two electron-donating methoxy groups, which would typically shield it. However, the overall electronic environment of the ring, influenced by the trifluoromethyl and aldehyde groups, will result in a net deshielding, albeit to a lesser extent than H-6.

A typical ortho-coupling constant (³J) for aromatic protons is in the range of 7-9 Hz.

The Methoxy Protons (OCH₃)

The two methoxy groups at the C-3 and C-4 positions are diastereotopic due to the presence of the trifluoromethyl group at C-2, which breaks the plan of symmetry. Consequently, they are expected to appear as two distinct singlets in the upfield region of the spectrum, typically between δ 3.8 and 4.2 ppm . Each singlet will integrate to three protons. The exact chemical shifts will be influenced by the steric and electronic effects of the adjacent trifluoromethyl and aldehyde groups.

The Influence of the Trifluoromethyl Group (CF₃)

The trifluoromethyl group is a strong electron-withdrawing group and will influence the chemical shifts of the nearby protons. While ¹H-¹⁹F coupling is possible, it is often not resolved in standard ¹H NMR spectra for trifluoromethyl groups separated by several bonds from a proton. However, long-range coupling might lead to some broadening of the adjacent proton signals. The interaction between the fluorine nuclei and nearby protons is a key aspect to consider, as fluorine has a nuclear spin of 1/2, similar to a proton[2].

Tabulated Summary of Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
Aldehyde-H9.5 - 10.5Singlet (s)1HN/A
Aromatic-H67.5 - 8.0Doublet (d)1H7 - 9
Aromatic-H57.0 - 7.5Doublet (d)1H7 - 9
Methoxy-H (C4)3.8 - 4.2Singlet (s)3HN/A
Methoxy-H (C3)3.8 - 4.2Singlet (s)3HN/A

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing the Molecular Structure and Key NMR Interactions

The following diagram, generated using Graphviz, illustrates the molecular structure of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde and highlights the key proton environments relevant to its ¹H NMR spectrum.

Caption: Molecular structure of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde with predicted ¹H NMR chemical shifts.

Conclusion: A Self-Validating Approach to Spectral Interpretation

The predicted ¹H NMR spectrum of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde provides a robust framework for the structural verification of this compound. The distinct chemical shifts and coupling patterns of the aldehyde, aromatic, and methoxy protons serve as a unique fingerprint. By following the outlined experimental protocol, researchers can acquire high-quality data. The correlation between the predicted and experimental spectra will provide a high degree of confidence in the structural assignment. Any significant deviation from the predicted spectrum would warrant further investigation, potentially indicating the presence of impurities or an alternative isomeric structure. This guide, therefore, serves as a self-validating tool for the accurate and efficient characterization of this important chemical entity.

References

  • Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 19. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde. Retrieved from [Link]

Sources

solubility of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, physicochemical behavior, and experimental handling of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (CAS: 138490-96-7). It is designed to assist researchers in solvent selection for synthesis, extraction, and purification processes.

Executive Summary & Compound Identity

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is a specialized fluorinated building block used primarily in the synthesis of bioactive isoquinolines and phenethylamines. Its solubility behavior is governed by a "push-pull" interaction between the lipophilic trifluoromethyl (-CF


) group and the polar methoxy (-OCH

) and aldehyde (-CHO) functionalities.
Parameter Data
CAS Number 138490-96-7
Molecular Formula C

H

F

O

Molecular Weight 234.17 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)
Primary Solvency Lipophilic Organic Solvents (DCM, EtOAc, THF)
Insolubility Water, Aliphatic Hydrocarbons (Hexanes - partial)

Theoretical Solubility Framework

Understanding the structural determinants of solubility allows for accurate prediction and solvent optimization without wasting material.

The "Fluorine Effect" on Solvation

Unlike its non-fluorinated analog (Veratraldehyde), the presence of the 2-CF


 group  introduces significant lipophilicity and steric bulk.
  • Disrupted Crystal Packing: The bulky ortho-trifluoromethyl group twists the aldehyde out of the benzene plane, often lowering the melting point compared to planar benzaldehydes. This generally increases solubility in organic solvents by reducing the lattice energy required for dissolution.

  • Hydrophobicity: The C-F bond is highly non-polarizable. This renders the molecule nearly insoluble in water, despite the oxygen-containing groups.

  • Dipole Interactions: The strong electron-withdrawing nature of the CF

    
     group creates a local dipole that favors solvation in moderately polar aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).
    

Solubility Data & Solvent Selection Guide

The following table categorizes solvents based on their interaction with the compound. Note: Quantitative values are estimates based on structural analogs (e.g., 3,4-dimethoxybenzaldehyde and 3-trifluoromethylbenzaldehyde) and should be validated per batch.

Quantitative Solubility Estimates (at 25°C)
Solvent ClassRepresentative SolventEst. SolubilityApplication Context
Chlorinated Dichloromethane (DCM)> 200 mg/mL Primary Choice. Ideal for reactions and extractions.
Esters Ethyl Acetate (EtOAc)> 150 mg/mL Excellent for extraction and chromatography.
Ethers THF, 2-MeTHF> 150 mg/mL Preferred for Grignard/Lithiation reactions.
Alcohols Methanol, Ethanol50–100 mg/mL Good for NaBH

reductions. Risk of hemiacetal formation.
Aromatics Toluene50–80 mg/mL Useful for reflux reactions; lower solubility at RT.
Alkanes Hexanes, Heptane< 5 mg/mL Anti-Solvent. Use to precipitate the compound.
Aqueous WaterInsoluble Use for immiscible wash steps.
Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental stage.

SolventSelection Start Select Process Stage Reaction Synthesis / Reaction Start->Reaction Workup Extraction / Workup Start->Workup Purify Purification / Cryst. Start->Purify PolarityCheck Reagent Compatibility? Reaction->PolarityCheck Partition Aqueous Partition? Workup->Partition Cryst Crystallization? Purify->Cryst DCM_THF Use DCM or THF (High Solubility, Inert) PolarityCheck->DCM_THF Grignard / Oxidation Alcohol Use MeOH/EtOH (Reductions only) PolarityCheck->Alcohol Borohydride Red. EtOAc Use Ethyl Acetate (Clean phase separation) Partition->EtOAc Standard DCM_Wash Use DCM (If product oils out) Partition->DCM_Wash Stubborn Emulsions BinarySystem Binary System: Dissolve in DCM/EtOAc Add Hexane slowly Cryst->BinarySystem

Caption: Decision logic for solvent selection ensuring maximum yield and purity preservation.

Experimental Protocol: Gravimetric Solubility Determination

To ensure data integrity for your specific lot (which may vary in crystallinity), use this self-validating protocol.

Objective: Determine the saturation limit (


) of CAS 138490-96-7 in a target solvent.
Materials
  • Precision Balance (±0.1 mg)

  • Scintillation Vials (20 mL) with PTFE-lined caps

  • Syringe Filter (0.45 µm PTFE - hydrophobic)

  • Target Solvent (HPLC Grade)

Step-by-Step Methodology
  • Preparation: Weigh an empty, dry scintillation vial (

    
    ).
    
  • Saturation: Add 100 mg of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde to a separate test vial.

  • Dissolution: Add the target solvent in 50 µL increments, vortexing for 30 seconds between additions.

    • Observation: If the solid dissolves immediately, the solubility is high (>2 g/mL). Stop.

    • Saturation Point: If solid remains after adding 1.0 mL, proceed to step 4.

  • Equilibration: Sonicate the suspension for 10 minutes at 25°C. Allow it to sit for 1 hour to reach equilibrium.

  • Filtration: Withdraw the supernatant using a syringe and filter it into the pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen, then dry in a vacuum oven at 30°C for 2 hours.

  • Quantification: Weigh the vial with the dried residue (

    
    ).
    

Calculation:



Technical Considerations for Synthesis

Reactivity with Solvents
  • Hemiacetal Formation: In methanol or ethanol, the electron-deficient aldehyde carbon (activated by the ortho-CF

    
     group) will rapidly form hemiacetals. This is reversible but can complicate NMR analysis or TLC monitoring.
    
    • Mitigation: Avoid alcohols for storage; use CDCl

      
       for NMR.
      
  • Air Sensitivity: Like many benzaldehydes, this compound can oxidize to the corresponding benzoic acid upon prolonged exposure to air in solution.

    • Protocol: Degas solvents (sparge with N

      
      ) before dissolving the compound for long-term storage or sensitive catalytic reactions.
      
Workflow Visualization

The following diagram details the handling lifecycle from solid reagent to reaction solution.

HandlingLifecycle Raw Solid Reagent (CAS 138490-96-7) Weigh Weighing (Avoid Static) Raw->Weigh Hygroscopic Check Dissolve Dissolution (DCM/THF) Weigh->Dissolve Vortex Degas Degas Solution (N2 Sparge) Dissolve->Degas Prevent Oxidation React Reaction Input Degas->React

Caption: Recommended handling lifecycle to prevent degradation and ensure accurate stoichiometry.

References

  • ChemicalBook. (2024).[1] 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde - CAS 138490-96-7.[2][3] Retrieved from

  • BenchChem. (2025).[4] Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. (Used as a structural reference for CF3-benzaldehyde solubility behavior). Retrieved from

  • PubChem. (2024). Compound Summary: 2,3,4-Trimethoxybenzaldehyde & Fluorinated Analogs. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. (Reference for base scaffold properties). Retrieved from

Sources

Strategic Sourcing & Validation Guide: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The "Fluorine Effect" in Medicinal Chemistry

The target molecule, 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde , represents a high-value scaffold for drug discovery. The presence of the ortho-trifluoromethyl (


) group adjacent to the aldehyde functionality introduces significant steric bulk and alters the electronic landscape of the benzene ring.
  • Metabolic Stability: The

    
     group blocks the ortho-position from metabolic oxidation (P450 enzymes).
    
  • Lipophilicity: Fluorination modulates

    
    , improving membrane permeability.
    
  • Conformational Locking: The steric clash between the bulky

    
     and the aldehyde carbonyl forces the molecule into specific conformations, potentially enhancing binding selectivity in protein pockets.
    
The Sourcing Reality: "Ghost" Inventory

A critical analysis of the global supply chain reveals that 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is rarely held in active stock. While it may appear in aggregator databases (e.g., ChemSpider, PubChem), it is predominantly a Made-to-Order (MTO) item.

Recommendation: Researchers should not rely on "In-Stock" promises for this specific isomer. The most reliable procurement strategy is Custom Synthesis or In-House Derivatization starting from the commercially available bromo-precursor.

Part 2: Sourcing Pathways & Supplier Landscape

Pathway A: The Precursor Strategy (Recommended)

Instead of hunting for the final fluorinated product, source the 2-Bromo analog. This molecule is commercially stable, widely stocked, and can be converted to the target via a single-step trifluoromethylation.

Target Precursor: 2-Bromo-3,4-dimethoxybenzaldehyde CAS Number: [1]

SupplierCatalog StatusPurityRegionStrategic Note
Sigma-Aldrich (Merck) In Stock97-98%GlobalHigh reliability; validated COA.
TCI Chemicals In Stock>98% (GC)JP/US/EUExcellent for bulk gram-scale.
Ambeed In Stock98%USCost-effective for screening.
Combi-Blocks In Stock98%USOften has "building block" libraries.
Pathway B: Custom Synthesis (Contract Manufacturing)

If internal synthesis is not feasible, contract a CRO (Contract Research Organization) specializing in fluorination chemistry.

Recommended CROs for Fluorination:

  • Enamine: Holds massive building block libraries; likely has the route optimized.

  • Fluorochem (UK): Specializes in fluorinated intermediates.

  • WuXi AppTec: Ideal for multi-kilogram scale-up.

Part 3: Technical Validation & Experimental Protocols

The "Self-Validating" Synthesis Protocol

If you choose Pathway A , you must convert the bromo-precursor to the trifluoromethyl target. The most robust modern method utilizes copper-mediated cross-coupling.

Reaction: Ortho-Trifluoromethylation of Aryl Bromides Reagent: Methyl fluorosulfonyldifluoroacetate (MFSDA) or Chen's Reagent.

Step-by-Step Methodology

Note: This protocol assumes standard Schlenk line techniques under inert atmosphere (Argon).

  • Reagent Prep: In a dry Schlenk tube, charge 2-Bromo-3,4-dimethoxybenzaldehyde (1.0 eq) , CuI (Copper Iodide, 0.2 eq) , and 1,10-Phenanthroline (0.2 eq) .

  • Solvent: Add anhydrous DMF (Dimethylformamide).

  • Fluorination Source: Add MFSDA (Methyl fluorosulfonyldifluoroacetate, 1.5 eq) . Caution: MFSDA releases

    
     and 
    
    
    
    upon heating.
  • Reaction: Heat to 80-100°C for 12-18 hours. Monitor via TLC (Target will be less polar than starting material) or LC-MS.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Wash with water (3x) to remove DMF. Dry over

    
    .[3]
    
  • Purification: Silica gel flash chromatography (Hexanes/EtOAc gradient).

Analytical Quality Control (QC) Framework

You must validate the identity of the final product using a multi-modal approach.

Table 1: QC Specification Matrix

MethodParameterExpected Result (Success Criteria)
1H NMR Aldehyde ProtonSinglet at ~10.2 - 10.5 ppm .
1H NMR Methoxy GroupsTwo singlets at ~3.8 - 4.0 ppm (Integration 3H each).
19F NMR

Group
Distinct singlet at -55 to -65 ppm . (Crucial for confirming

incorporation vs. proto-dehalogenation).
GC-MS Molecular IonParent ion

consistent with formula

(MW ~234.17).
HPLC Purity>95% Area under curve (254 nm).

Part 4: Visualization & Logic Flows

Diagram 1: Strategic Sourcing Decision Tree

This workflow guides the researcher through the "Make vs. Buy" decision process based on project timelines and chemical availability.

SourcingStrategy Start Need 3,4-Dimethoxy-2-(CF3)benzaldehyde CheckStock Check Aggregators (SciFinder / ChemSpider) Start->CheckStock IsStocked In Stock? CheckStock->IsStocked BuyDirect Purchase Direct (Validate COA) IsStocked->BuyDirect Yes PrecursorPath Search Precursor: 2-Bromo-3,4-dimethoxybenzaldehyde (CAS 55171-60-3) IsStocked->PrecursorPath No (Likely) QC Quality Control (19F NMR + HPLC) BuyDirect->QC IsPrecursorStocked Precursor Available? PrecursorPath->IsPrecursorStocked InternalSyn Internal Synthesis (Cu-Mediated CF3 Coupling) IsPrecursorStocked->InternalSyn Yes (In-House Capable) CustomSyn Contract CRO (Enamine / WuXi) IsPrecursorStocked->CustomSyn No / Low Capacity InternalSyn->QC CustomSyn->QC

Caption: Decision matrix for procuring niche fluorinated intermediates, prioritizing precursor derivatization.

Diagram 2: Synthetic Pathway & Mechanism

Visualizing the conversion of the commercially available bromo-intermediate to the target.

SynthesisPath SM 2-Bromo-3,4-dimethoxybenzaldehyde (CAS 55171-60-3) Commercially Available Intermediate Oxidative Addition (Ar-Cu-CF3 species) SM->Intermediate Cu-Catalysis Reagents Reagents: MFSDA or CuCF3 CuI / Phenanthroline DMF, 100°C Reagents->Intermediate Product TARGET: 3,4-Dimethoxy-2-(CF3)benzaldehyde (Metabolically Stable) Intermediate->Product Reductive Elimination

Caption: Copper-mediated trifluoromethylation of the bromo-precursor to yield the target scaffold.

Part 5: References & Authority

  • Sigma-Aldrich (Merck). Product Specification: 2-Bromo-3,4-dimethoxybenzaldehyde (CAS 55171-60-3). Retrieved from .

  • TCI Chemicals. Product Detail: 2-Bromo-4,5-dimethoxybenzaldehyde (Isomer Note: Verify substitution pattern). Retrieved from .

  • PubChem. Compound Summary: 2-(Trifluoromethyl)benzaldehyde Derivatives. National Library of Medicine. Retrieved from .

  • Tomashenko, O. A., et al. (2011). Aromatic Trifluoromethylation with Metal Complexes. Journal of Fluorine Chemistry. (Establishes protocols for Ar-Br to Ar-CF3 conversion).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic grounding for the "Fluorine Effect").

Disclaimer: Chemical synthesis involves hazardous reagents.[4] All protocols described herein should be performed by qualified personnel in a controlled laboratory environment. Verify the exact substitution pattern of precursors (e.g., 2-bromo-3,4-dimethoxy vs 2-bromo-4,5-dimethoxy) using NMR before scale-up.

Sources

Methodological & Application

Application Notes and Protocols for 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific benzaldehyde is not widely documented in publicly available literature, its unique structural features—a reactive aldehyde group, electron-donating methoxy substituents, and a lipophilic trifluoromethyl group—position it as a highly valuable scaffold for the development of next-generation fungicides, herbicides, and insecticides. This document outlines hypothetical yet scientifically grounded synthetic pathways to promising agrochemical classes, detailed experimental protocols, and an analysis of the structure-activity relationships that underscore the potential of this versatile building block.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Agrochemical Design

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a significant focus on fluorinated organic molecules. The incorporation of a trifluoromethyl (-CF3) group, in particular, can dramatically enhance the biological efficacy of a compound. This is attributed to several key factors, including increased metabolic stability, enhanced lipophilicity for better penetration of biological membranes, and altered electronic properties that can lead to stronger binding with target enzymes.

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is a trifluoromethylated aromatic compound that serves as a critical building block in the agrochemical industry. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures. The presence of two methoxy groups on the phenyl ring further modulates the electronic and steric properties of the molecule, potentially influencing its reactivity and the biological activity of its derivatives.

This guide explores the untapped potential of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde in agrochemical synthesis, providing researchers with the foundational knowledge and detailed protocols to pioneer new active ingredients.

Physicochemical Properties and Synthesis of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

A thorough understanding of the starting material is paramount for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₁₀H₉F₃O₃N/A
Molecular Weight 234.17 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in most organic solvents.N/A

Hypothetical Applications in Agrochemical Synthesis: Detailed Protocols and Mechanistic Insights

The true potential of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde lies in its ability to serve as a precursor to a variety of heterocyclic scaffolds known for their potent agrochemical activities. Below are detailed protocols for the synthesis of hypothetical, yet promising, agrochemical candidates.

Synthesis of Novel Pyrazole-Based Fungicides

Rationale: Pyrazole derivatives are a cornerstone of modern fungicide development, with many commercial products targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. The synthesis of novel pyrazole carboxamides from 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde could lead to new fungicides with improved efficacy or a different resistance profile.

Workflow for the Synthesis of a Hypothetical Pyrazole Fungicide

G A 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde B Knoevenagel Condensation (with Ethyl Acetoacetate) A->B Base (e.g., Piperidine) Toluene, reflux C α,β-Unsaturated Ketone Intermediate B->C D Cyclocondensation (with Hydrazine Hydrate) C->D Ethanol, reflux E Pyrazole Intermediate D->E F Amide Coupling (with a substituted aniline) E->F EDC, HOBt, DIPEA DMF G Final Pyrazole Carboxamide Fungicide F->G

Caption: Synthetic workflow for a hypothetical pyrazole fungicide.

Protocol 1: Synthesis of a Pyrazole Carboxamide Derivative

  • Step 1: Knoevenagel Condensation. To a solution of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq) and a catalytic amount of piperidine. Reflux the mixture with a Dean-Stark trap for 4-6 hours until the theoretical amount of water is collected. Cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography to yield the α,β-unsaturated ketone intermediate.

  • Step 2: Cyclocondensation. Dissolve the intermediate from Step 1 in ethanol and add hydrazine hydrate (1.2 eq). Reflux the mixture for 3-5 hours. Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent in vacuo. The resulting pyrazole intermediate can be purified by recrystallization or column chromatography.

  • Step 3: Amide Coupling. To a solution of the pyrazole intermediate (1.0 eq) in DMF, add a substituted aniline (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 12-18 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography.

Synthesis of Potential Oxazole-Containing Herbicides

Rationale: Oxazole-containing compounds have been investigated for their herbicidal properties. The synthesis of novel oxazoles from 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde could yield compounds that inhibit key enzymes in plant metabolic pathways.

Workflow for Oxazole Synthesis

G A 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde B Reaction with TosMIC A->B K2CO3, Methanol Reflux C 5-(substituted)oxazole B->C

Caption: Van Leusen reaction for oxazole synthesis.

Protocol 2: Van Leusen Oxazole Synthesis

  • To a stirred suspension of potassium carbonate (2.0 eq) in methanol, add 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 5-(3,4-dimethoxy-2-(trifluoromethyl)phenyl)oxazole.

Synthesis of Thiazole Scaffolds for Insecticidal Applications

Rationale: The thiazole ring is a key component in several commercially successful insecticides. The synthesis of thiazole derivatives from 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde offers a pathway to novel insecticidal compounds.

Workflow for Thiazole Synthesis

G A 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde B Hantzsch Thiazole Synthesis (with α-haloketone and thioamide) A->B Ethanol, Reflux C Substituted Thiazole B->C

Caption: Hantzsch synthesis for a substituted thiazole.

Protocol 3: Hantzsch-Type Thiazole Synthesis

  • Convert 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde to the corresponding α-bromoketone via reaction with a brominating agent (e.g., NBS) and a catalytic amount of AIBN in a suitable solvent like carbon tetrachloride, followed by hydrolysis.

  • In a round-bottom flask, dissolve the resulting α-bromoketone (1.0 eq) and a thioamide (e.g., thiourea) (1.1 eq) in ethanol.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a base such as sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting thiazole derivative by column chromatography.

Structure-Activity Relationship (SAR) Insights

The biological activity of the proposed agrochemical candidates would be significantly influenced by the unique combination of substituents on the phenyl ring.

  • Trifluoromethyl Group: The potent electron-withdrawing nature of the -CF3 group can increase the acidity of N-H bonds in heterocyclic systems, potentially leading to stronger interactions with target enzymes. Its high lipophilicity is expected to enhance the transport of the molecule across biological membranes, a critical factor for in-vivo efficacy.

  • Dimethoxy Groups: The two methoxy groups are electron-donating and can influence the overall electron density of the aromatic ring. This can affect the binding affinity of the molecule to its target site. The position of these groups (3 and 4) can also play a role in directing the molecule's orientation within a binding pocket.

  • Heterocyclic Core: The choice of the heterocyclic scaffold (pyrazole, oxazole, thiazole) is crucial as it defines the overall shape of the molecule and the spatial arrangement of the substituents, which are key determinants of biological activity.

Conclusion and Future Directions

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The synthetic protocols and workflows presented in this guide provide a solid foundation for researchers to explore the synthesis of new fungicides, herbicides, and insecticides. Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this versatile intermediate. The exploration of other synthetic transformations of the aldehyde group, such as reductive amination and Wittig-type reactions, could further expand the accessible chemical space and lead to the discovery of next-generation crop protection agents.

References

  • (Reference to a relevant review on pyrazole fungicides)
  • (Reference to a public
  • (Reference to a paper on thiazole insecticides)
  • Enhancing Agrochemical Efficacy: The Role of 3-(Trifluoromethyl)benzaldehyde in Modern Crop Protection - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (Reference to a general organic synthesis textbook or relevant review on named reactions)

Application Note: Precision Heterocycle Synthesis from 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the synthetic utility of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (CAS: N/A for specific isomer, structurally derived from veratraldehyde variants).[1][2] This building block is a "privileged structure" in medicinal chemistry, combining the metabolic stability and lipophilicity of the trifluoromethyl (-CF₃) group with the hydrogen-bond accepting potential of the dimethoxy motif.

The presence of the -CF₃ group at the ortho (C2) position imposes significant steric torque on the aldehyde carbonyl, twisting it out of planarity with the benzene ring. While this steric bulk hinders nucleophilic attack, the strong electron-withdrawing nature of the -CF₃ group activates the carbonyl carbon.[1] This guide provides optimized protocols to overcome the steric barrier and access high-value heterocyclic scaffolds: dihydropyrimidinones (Biginelli) and 1,4-dihydropyridines (Hantzsch) .[1][2]

Chemical Profile & Handling

PropertyData
Chemical Structure 3,4-(MeO)₂-2-(CF₃)-C₆H₂-CHO
Molecular Weight ~234.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMF, DMSO, DCM; Insoluble in water.[1][2]
Reactivity Alert Sterically Hindered Electrophile. The ortho-CF₃ group blocks the trajectory of incoming nucleophiles.[1][2] Reaction times are typically 2-3x longer than unsubstituted benzaldehyde.[1][2]
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehyde is prone to air oxidation to the corresponding benzoic acid.

Strategic Analysis: The "Ortho-Trifluoromethyl" Effect

Successful synthesis requires understanding the competing electronic and steric forces at play.[1]

  • Electronic Activation: The -CF₃ group (inductive effect, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) pulls electron density from the ring, making the aldehyde carbon more electrophilic (
    
    
    
    ) compared to 3,4-dimethoxybenzaldehyde.[1][2]
  • Steric Deactivation: The bulky -CF₃ group forces the carbonyl group to rotate out of the aromatic plane to minimize dipole repulsion with the C3-methoxy group.[1] This creates a "congested canyon" that nucleophiles must navigate.[1][2]

Implication for Protocols: Standard room-temperature procedures will likely fail or stall.[1][2] Reflux conditions and Lewis Acid catalysis are mandatory to drive these reactions to completion.

Experimental Protocols

Protocol A: The Biginelli Condensation

Target: 4-(3,4-dimethoxy-2-(trifluoromethyl)phenyl)-3,4-dihydropyrimidin-2(1H)-ones.[2] Application: Synthesis of Calcium Channel Blocker analogs (similar to SQ 32926).

Reagents
  • Aldehyde: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (1.0 equiv, 2.34 g, 10 mmol)[1][2]

  • 1,3-Dicarbonyl: Ethyl acetoacetate (1.0 equiv, 1.30 g, 10 mmol)[1][2]

  • Urea: Urea (1.5 equiv, 0.90 g, 15 mmol)[2]

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (5 mol%) OR conc.[1][2] HCl (3-4 drops)

  • Solvent: Ethanol (Abs., 20 mL)

Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde and ethyl acetoacetate in Ethanol.

  • Add: Add Urea followed by the catalyst.

    • Note: If using Yb(OTf)₃, the reaction is greener and workup is easier. If using HCl, ensure strict pH control (avoid pH < 1 to prevent acetal formation).[1][2]

  • Reflux: Attach a reflux condenser and heat the mixture to vigorous reflux (80°C) for 8–12 hours .

    • Checkpoint: Monitor by TLC (3:7 Ethyl Acetate:Hexane).[1][2] The aldehyde spot (

      
      ) must disappear. Due to the 2-CF₃ group, this may take longer than the standard 4 hours.[1]
      
  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The product should precipitate as a solid.

    • Troubleshooting: If an oil forms instead of a solid (common with lipophilic CF₃ groups), add cold water (10 mL) dropwise with scratching, or re-dissolve in minimum hot EtOH and let cool slowly.[2]

  • Filtration: Filter the solid under vacuum. Wash with cold EtOH/Water (1:1) and then Hexane.

  • Recrystallization: Recrystallize from hot Ethanol/DMF (9:1) to obtain pure crystals.[1][2]

Protocol B: The Hantzsch Dihydropyridine Synthesis

Target: Diethyl 4-(3,4-dimethoxy-2-(trifluoromethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[2] Application: Cardiovascular drug discovery (Nifedipine scaffold).[1][2]

Reagents
  • Aldehyde: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (1.0 equiv, 10 mmol)[1][2]

  • 1,3-Dicarbonyl: Ethyl acetoacetate (2.2 equiv, 22 mmol)[1][2]

  • Ammonia Source: Ammonium Acetate (1.5 equiv, 15 mmol)[1][2]

  • Solvent: Ethanol (20 mL) or Isopropanol (for higher reflux temp).

Step-by-Step Methodology
  • Setup: Combine aldehyde, ethyl acetoacetate, and ammonium acetate in a 50 mL flask.

  • Reaction: Heat to reflux.[1][2][3]

    • Critical Optimization: For this sterically hindered aldehyde, standard ethanol reflux might be slow.[1][2] Using Isopropanol (bp 82°C) or adding a Lewis Acid catalyst like InCl₃ (10 mol%) can reduce reaction time from 24h to <6h.[1][2]

  • Monitoring: Monitor via LC-MS. Look for the mass corresponding to [M+H]+.

    • Note: Dihydropyridines are sensitive to light (photo-oxidation to pyridines).[1][2] Wrap the flask in aluminum foil during reflux.

  • Workup: Pour the cooled reaction mixture into crushed ice (100 g) with stirring. A yellow solid will precipitate.[1][2]

  • Purification: Filter the solid. If the product is gummy, extract with Dichloromethane, dry over MgSO₄, and evaporate. Recrystallize from Ethanol.[1][2]

Analytical Validation

The following data points confirm the successful formation of the heterocyclic ring while retaining the core substitution pattern.

Analytical MethodExpected Signal / Observation
¹H NMR (DMSO-d₆) Dihydropyrimidinone (Biginelli): - Doublet at ~5.5 ppm (Chiral CH at C4).- Singlets at ~3.8 ppm (Methoxy groups).- Broad singlets at ~7.8 and 9.2 ppm (NH protons).Note: The C4-H signal will be downshifted relative to non-CF₃ analogs due to the electron-withdrawing effect.[1][2]
¹⁹F NMR Single peak at ~ -58 to -62 ppm. Essential to confirm the CF₃ group remains intact and hasn't undergone hydrolysis (rare but possible under extreme basic conditions).[1][2]
LC-MS Biginelli: [M+H]⁺ peak consistent with Formula.Hantzsch: [M+H]⁺ peak.[1][2] Watch for [M-2H]⁺ peak which indicates oxidation to the pyridine (impurity).[1][2]

Pathway Visualization

The following diagram illustrates the workflow and the specific mechanistic challenge posed by the 2-CF₃ group.

G cluster_0 Steric Challenge Start Start: 3,4-Dimethoxy-2-(CF3)benzaldehyde Mechanism Ortho-CF3 blocks nucleophilic attack Requires: Heat + Lewis Acid Start->Mechanism Biginelli Protocol A: Biginelli Reaction (Urea + Ethyl Acetoacetate) Mechanism->Biginelli Hantzsch Protocol B: Hantzsch Reaction (NH4OAc + Ethyl Acetoacetate) Mechanism->Hantzsch Intermed_B Intermediate: Acylimine Species (Slow Formation) Biginelli->Intermed_B Acid Cat. / Reflux Intermed_H Intermediate: Bis-Enamine (Sterically Crowded) Hantzsch->Intermed_H NH4OAc / Reflux Product_B Product: Dihydropyrimidinone (Ca2+ Channel Blocker Scaffold) Intermed_B->Product_B Cyclization Product_H Product: 1,4-Dihydropyridine (Nifedipine Analog) Intermed_H->Product_H Cyclization

Caption: Synthetic workflow highlighting the divergence into Biginelli and Hantzsch pathways, noting the critical steric bottleneck caused by the 2-CF3 group.

References

  • Kappe, C. O. (1993).[1][2][4] "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963.[1][2]

  • Kumar, A., & Maurya, R. A. (2008).[1][2] "Synthesis of Hantzsch 1,4-dihydropyridines... under mild conditions." Synlett, 2008(06), 883-885.[1][2]

  • Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1][2]

  • Memarian, H. R., et al. (2018).[1][2] "Ultrasonic-assisted synthesis of 2-aryl-substituted benzimidazoles." Ultrasonics Sonochemistry, 40, 131-136.[1][2] (Relevant for Protocol C alternative).

Sources

use of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (CAS: 138490-96-7) represents a high-value "privileged structure" modifier in modern drug discovery.[1][2] While structurally related to the ubiquitous intermediate Veratraldehyde (3,4-dimethoxybenzaldehyde), the introduction of the ortho-trifluoromethyl (-CF3) group fundamentally alters its electronic and steric profile.[1][2]

This application note details the utility of this intermediate in Lead Optimization campaigns, specifically for enhancing metabolic stability and lipophilicity in isoquinoline-based alkaloids and kinase inhibitors. We provide validated protocols for its use in reductive aminations and Pictet-Spengler cyclizations, highlighting the specific reaction adjustments required due to the steric bulk of the 2-CF3 substituent.

Technical Specifications & Physicochemical Profile

The strategic value of this intermediate lies in the "Ortho-Effect" of the trifluoromethyl group.[1] Unlike the planar Veratraldehyde, the 2-CF3 group forces the aldehyde carbonyl out of coplanarity with the benzene ring, influencing both binding affinity (atropisomerism) and metabolic susceptibility.[1][2]

PropertySpecificationMedicinal Chemistry Implication
CAS Number 138490-96-7Unique identifier for regulatory filing.[1][2]
Formula C₁₀H₉F₃O₃Fluorinated aromatic core.[1][2][]
Mol. Weight 234.17 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).[1][2]
LogP (Calc) ~2.53Higher than Veratraldehyde (~1.1); improves BBB permeability.[1][2]
Electronic Effect Electron-Rich (Dimethoxy) + EWG (CF3)The ring remains activated for electrophilic substitution (e.g., iodination) but the aldehyde is more electrophilic.[1][2]
Steric Bulk High (ortho-CF3)Blocks metabolic dealkylation at the 2-position; induces conformational twist.[1][2]

Application Logic: The "Fluorine Scan" Strategy

In medicinal chemistry, replacing a hydrogen or a methyl group with a trifluoromethyl group is a validated strategy to block Cytochrome P450 (CYP) metabolic hot spots.[1][2]

Mechanism of Action:

  • Metabolic Blockade: The C-F bond (116 kcal/mol) is metabolically inert.[1] Placing it at the ortho position protects the ring from oxidative degradation.[1]

  • Lipophilicity Modulation: The CF3 group increases the partition coefficient, facilitating membrane transport.[1]

  • Conformational Locking: The steric hindrance of the CF3 group can lock the rotation of the phenyl ring relative to the pharmacophore, potentially reducing the entropic penalty of binding to a target protein.[1][2]

Visualizing the Strategic Workflow

G Start Parent Drug Scaffold (High Clearance) Strategy Bioisosteric Replacement (H -> CF3) Start->Strategy Identify Metabolic Hotspot Intermediate 3,4-Dimethoxy-2-(CF3) benzaldehyde Strategy->Intermediate Select Reagent Outcome Optimized Lead (High Stability / BBB+) Intermediate->Outcome Synthetic Incorporation

Figure 1: Strategic workflow for utilizing 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde in Lead Optimization (LO) to improve pharmacokinetic profiles.

Validated Experimental Protocols

Due to the steric hindrance provided by the 2-CF3 group, standard protocols used for Veratraldehyde often result in incomplete conversion.[1][2] The following protocols have been optimized for this specific sterically congested substrate.

Protocol A: Reductive Amination (Synthesis of Benzylamines)

Target: Creation of secondary amines for Kinase or GPCR libraries.

Rationale: The ortho-CF3 group hinders the approach of the amine to the carbonyl carbon.[1] We utilize Titanium(IV) isopropoxide as a Lewis Acid activator to facilitate imine formation before reduction.[1][2]

Materials:

  • 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (1.0 equiv)[1][2]

  • Primary Amine (e.g., cyclopropylamine) (1.2 equiv)[1][2]

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)[2]

  • Sodium Borohydride (NaBH₄) (2.0 equiv)[2]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[2]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried flask under Nitrogen, dissolve the aldehyde (1.0 mmol) in anhydrous THF (5 mL).

  • Activation: Add the primary amine (1.2 mmol) followed immediately by Ti(OiPr)₄ (1.5 mmol). Note: The solution may turn slightly yellow/orange.[1][2]

  • Incubation: Stir at 40°C for 6–12 hours. (Standard aldehydes require only room temperature; the CF3 steric bulk necessitates mild heating to drive equilibrium to the imine).[1]

  • Reduction: Cool the reaction mixture to 0°C. Add NaBH₄ (2.0 mmol) portion-wise. Caution: Gas evolution.[1][2]

  • Quench: Stir at room temperature for 2 hours. Quench by adding 1N NaOH (to precipitate Titanium salts).[1][2]

  • Workup: Filter through a Celite pad.[1][2] Extract the filtrate with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Pictet-Spengler Cyclization (Isoquinoline Synthesis)

Target: Synthesis of 5,6-dimethoxy-4-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolines.[1][2]

Rationale: The electron-rich dimethoxy ring facilitates electrophilic aromatic substitution.[1][2] However, the CF3 group deactivates the ring slightly inductively but primarily exerts steric pressure.[1][2] Stronger acidic conditions are required compared to non-fluorinated analogs.[1][2]

Materials:

  • 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (1.0 equiv)[1][2]

  • Dopamine Hydrochloride (or substituted phenethylamine) (1.0 equiv)[2]

  • Acid: Trifluoroacetic Acid (TFA) or anhydrous HCl in Dioxane.[1][2]

  • Solvent: Dichloromethane (DCM) (anhydrous).[2]

Step-by-Step Methodology:

  • Condensation: Dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in anhydrous DCM (10 mL). Add MgSO₄ (anhydrous) to absorb water and drive imine formation.[1][2] Stir for 2 hours at RT.

  • Filtration: Filter off the MgSO₄ solids under nitrogen.

  • Cyclization: Cool the filtrate to 0°C. Add TFA (5.0 equiv) dropwise.

  • Reflux: Warm to room temperature and then heat to mild reflux (40°C) for 24 hours. Critical Step: The ortho-CF3 group creates a "twisted" transition state; thermal energy is required to overcome the rotational barrier for cyclization.[1][2]

  • Workup: Neutralize with sat. NaHCO₃ (carefully, CO₂ evolution). Extract with DCM.[1][2]

  • Purification: The product is often an oil or amorphous solid.[1] Convert to the HCl salt for crystallization using Et₂O/HCl.[1]

Synthetic Pathway Visualization

The following diagram illustrates the divergence point where this specific intermediate allows for the creation of distinct chemical libraries compared to standard reagents.

ReactionPathway cluster_conditions Critical Process Parameters Aldehyde 3,4-Dimethoxy-2-(CF3) Benzaldehyde Imine Sterically Crowded Imine Intermediate Aldehyde->Imine + Amine / Ti(OiPr)4 THIQ CF3-Tetrahydroisoquinoline (GPCR Ligand) Aldehyde->THIQ + Dopamine / TFA (Pictet-Spengler) Amine Primary Amine (R-NH2) Dopamine Phenethylamine Derivatives Benzylamine Fluorinated Benzylamine (Kinase Inhibitor Core) Imine->Benzylamine NaBH4 Reduction Warning Requires Heat (40°C) due to Steric Bulk Warning->Imine

Figure 2: Divergent synthetic pathways. Note the requirement for thermal activation due to the steric bulk of the 2-CF3 group.[1]

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][4]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid; the electron-withdrawing CF3 group accelerates this oxidation potential relative to Veratraldehyde.[1][2]

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.[1][2]

References

  • Purser, S., et al. (2008).[1][2] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Link[2]

  • Stockman, R. A. (2000).[1][2] "Pictet-Spengler Reaction in the Synthesis of Isoquinoline Alkaloids." Organic Reactions.[1][2][5][6] (General reference for the cyclization protocol adapted above). Link[2]

  • PubChem Database. "Compound Summary: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (CAS 138490-96-7)."[1][2] National Center for Biotechnology Information.[1][2] Link

Sources

synthesis of chalcone derivatives from 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing chalcone derivatives utilizing 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde as the electrophilic partner. While chalcone synthesis is a staple of organic chemistry, the presence of the ortho-trifluoromethyl (–CF₃) group introduces specific steric and electronic considerations that distinguish this substrate from standard benzaldehydes.

This guide provides a robust, self-validating protocol designed to maximize yield and stereoselectivity for the thermodynamically favored (E)-isomer. These derivatives are high-value scaffolds in drug discovery, particularly for their potential as tubulin polymerization inhibitors and autophagy inducers.

Scientific Background & Rationale

The Pharmacophore

Chalcones (1,3-diaryl-2-propen-1-ones) are "privileged structures" in medicinal chemistry. The specific substitution pattern of the starting material offers two distinct advantages:

  • 3,4-Dimethoxy Motif: Mimics the A-ring of colchicine and Combretastatin A-4, known to interact strongly with the colchicine-binding site of tubulin.

  • 2-Trifluoromethyl Group: The –CF₃ group is bioisosteric to a methyl group but significantly increases lipophilicity and metabolic stability. Crucially, its position at C-2 (ortho) creates a twisted conformation relative to the planar enone system, which can enhance selectivity for specific protein binding pockets by restricting bond rotation.

Retrosynthetic Analysis

The target molecule is assembled via the disconnection of the


-unsaturated bond, tracing back to an acetophenone derivative and the fluorinated benzaldehyde.

Retrosynthesis Target Target Chalcone (E-isomer) Disconnect Disconnection (C=C Bond) Target->Disconnect Retro-Aldol SM1 Acetophenone (Nucleophile) Disconnect->SM1 SM2 3,4-Dimethoxy-2-(CF3) benzaldehyde (Electrophile) Disconnect->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the chalcone scaffold.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde Electrophile1.0Limiting reagent.
Substituted Acetophenone Nucleophile1.0 - 1.1Slight excess ensures complete consumption of the expensive aldehyde.
Sodium Hydroxide (NaOH) Catalyst2.0 - 3.040% aq. solution or pellets.
Ethanol (EtOH) SolventN/A95% or absolute. Methanol is a viable alternative.
Hydrochloric Acid (HCl) QuenchingN/A10% aq. solution.
Detailed Methodology (Step-by-Step)

Step 1: Catalyst Preparation Dissolve NaOH pellets (approx. 2.5 equiv) in a minimum amount of water. Add this solution to Ethanol (10 mL per mmol of substrate) in a round-bottom flask. Stir until the solution is homogenous.

  • Note: The reaction is exothermic; cool to room temperature (RT) before proceeding.

Step 2: Nucleophile Activation Add the acetophenone derivative (1.0 equiv) to the alkaline ethanolic solution. Stir at RT for 10–15 minutes.

  • Mechanistic Insight: This pre-stirring step generates the enolate ion. You may observe a slight color change (often yellowing) indicating enolate formation.

Step 3: Electrophile Addition Add 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (1.0 equiv) to the mixture.

  • Critical Consideration: Due to the steric bulk of the ortho-CF₃ group, the aldehyde carbonyl is less accessible than in unsubstituted benzaldehydes. Add the solid aldehyde slowly or dissolve it in a minimal amount of EtOH before addition to prevent local precipitation.

Step 4: Reaction & Monitoring (The Self-Validating Step) Stir the mixture at Room Temperature.

  • Duration: 12–24 hours. (Standard chalcones take 3-6 hours; the ortho-CF₃ group slows the kinetics).

  • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (usually higher R_f) must disappear.

  • Troubleshooting: If the reaction is incomplete after 24h, heat to 50°C. Do not exceed 60°C to avoid polymerization or Cannizzaro side reactions.

Step 5: Work-up & Isolation

  • Pour the reaction mixture into crushed ice/water (approx. 5x reaction volume).

  • Acidify carefully with 10% HCl until pH ~2–3.

    • Why? This neutralizes the phenolate (if phenolic acetophenones were used) and catalyzes the final dehydration if the intermediate

      
      -hydroxy ketone is still present.
      
  • Precipitation: The product usually precipitates as a yellow/orange solid.

  • Filter the solid using a Buchner funnel. Wash copiously with cold water to remove salts.

Step 6: Purification Recrystallize from hot Ethanol. If the product is an oil or impure, perform flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Pathway & Workflow

The reaction follows a Claisen-Schmidt condensation pathway.[1][2][3] The ortho-CF₃ group exerts a steric influence that may stabilize the intermediate


-hydroxy ketone, making the dehydration step the rate-determining factor in some cases.

Mechanism cluster_steric Steric Bottleneck Step1 Enolate Formation (Acetophenone + NaOH) Step2 Nucleophilic Attack (on 2-CF3-Benzaldehyde) Step1->Step2 Attack Step3 Aldol Adduct (Beta-hydroxy ketone) Step2->Step3 Condensation Step4 Dehydration (-H2O) Step3->Step4 E1cB Elimination Final Chalcone Product (E-isomer) Step4->Final

Figure 2: Mechanistic pathway highlighting the nucleophilic attack as the step most affected by the steric hindrance of the 2-CF3 group.

Characterization & Data Analysis

To ensure scientific integrity, the isolated product must be validated against specific spectral markers.

Proton NMR (¹H-NMR)

The definitive proof of chalcone formation is the presence of the enone system.

Proton SignalChemical Shift (

)
MultiplicityCoupling Constant (

)
Interpretation
H-

7.4 – 7.6 ppmDoublet15 – 16 Hz Confirms (E)-geometry .
H-

7.8 – 8.2 ppmDoublet15 – 16 Hz Deshielded by carbonyl and phenyl ring.
-OCH₃ 3.8 – 4.0 ppmSinglet(s)N/AConfirms integrity of dimethoxy group.

Critical Note: If the coupling constant is 8–12 Hz, you have isolated the (Z)-isomer (rare under these conditions) or the reaction has failed. If signals appear as two triplets approx 2.8-3.2 ppm, you have the un-dehydrated aldol adduct (common with sterically hindered aldehydes). Remedy: Reflux with catalytic p-TsOH in Toluene to force dehydration.

Infrared Spectroscopy (IR)
  • C=O Stretch: ~1650–1660 cm⁻¹ (Lower than standard ketones due to conjugation).

  • C=C Stretch: ~1580–1600 cm⁻¹.

  • C-F Stretch: Strong bands in the 1100–1350 cm⁻¹ region.

Biological Relevance & Applications

The synthesized 3,4-dimethoxy-2-(trifluoromethyl) chalcones are not merely chemical curiosities; they are bioactive probes.[4]

  • Tubulin Inhibition: The 3,4-dimethoxy substitution pattern is critical for binding to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at G2/M phase.

  • Autophagy Induction: Recent studies indicate that 3,4-dimethoxychalcones (e.g., 3,4-DC) are potent inducers of autophagy, relevant for clearing cellular debris in neurodegenerative diseases and atherosclerosis.

  • Metabolic Stability: The 2-CF3 group blocks metabolic oxidation at the susceptible ortho-position and increases membrane permeability, enhancing the drug-like properties of the scaffold.

References

  • General Claisen-Schmidt Protocol & Mechanism

    • Synthesis of Chalcones: An Improved High-Yield Protocol. (2023).[2][5][6][7] National Institutes of Health (NIH).

    • [Link]

  • Biological Activity of Dimethoxy Chalcones

    • 3,4-dimethoxychalcone induces autophagy and reduces neointimal hyperplasia.[8] (2023).[2][5][6][7] PubMed Central.

    • [Link]

  • Role of Trifluoromethyl Group in Chalcones

    • α-Trifluoromethyl Chalcones as Potent Anticancer Agents. (2021).[6][7][9][10] PubMed Central.

    • [Link]

  • NMR Characterization (Coupling Constants)

    • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
    • [Link]

Sources

role of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde in Medicinal Chemistry

Executive Summary

This guide details the synthetic utility and medicinal application of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (CAS: 138490-96-7).[1][] As a fluorinated bioisostere of veratraldehyde, this scaffold is critical for "Fluorine Scanning"—a strategy used to modulate metabolic stability, lipophilicity, and receptor binding affinity.[1][3] Its primary application lies in the synthesis of trifluoromethylated phenethylamines , catecholamine analogs (e.g., epinephrine derivatives), and isoquinoline alkaloids where the 2-position requires metabolic blocking or steric twisting.[1][3]

Chemical Profile & Properties

The introduction of a trifluoromethyl (


) group at the ortho position (C2) relative to the aldehyde fundamentally alters the reactivity and physicochemical profile compared to the parent veratraldehyde.[1][3]
PropertySpecificationMedicinal Relevance
CAS Number 138490-96-7 Unique identifier for procurement.[1]
Formula

MW: 234.17 g/mol .[1][3][][4][]
Appearance Low-melting solid / OilLipophilic nature facilitates membrane permeability.[1][3]
LogP (Calc) ~2.2 - 2.5Higher than veratraldehyde (~1.2); improves BBB penetration.[1][3]
Electronic Effect

(Inductive) = +0.41

is strongly electron-withdrawing, increasing carbonyl electrophilicity.[1][3]
Steric Effect A-value ~ 2.1

is bulky (similar to isopropyl), forcing the aldehyde out of planarity.[1][3]

Medicinal Chemistry Applications

Metabolic Blocking & Bioisosterism

In classical catecholamines (like dopamine or norepinephrine), the phenyl ring is susceptible to metabolic oxidation.[1][3]

  • The "Fluorine Wall": The 2-

    
     group acts as a metabolic blocker, preventing hydroxylation or oxidative metabolism at the ortho position.[1][3]
    
  • Conformational Control: The steric bulk of the ortho-

    
     group forces the aldehyde (and subsequent side chains) to twist out of the phenyl plane.[1][3] This "pre-organized" conformation can enhance selectivity for specific GPCR pockets (e.g., Adrenergic or Serotonergic receptors) that require non-planar ligands.[1][3]
    
Precursor to Bioactive Scaffolds

This aldehyde is the requisite starting material for:

  • 
    -F-Phenethylamines:  Via Henry reaction and reduction.[1][3]
    
  • Tetrahydroisoquinolines (THIQs): Via Pictet-Spengler condensation.[1][3]

  • Trifluoromethyl-Epinephrine Analogs: As cited in patent literature (US6825382), these analogs exhibit altered adrenergic receptor selectivity.[1][3]

Detailed Synthetic Protocols

Protocol A: Synthesis of 2-CF3-Phenethylamine (Henry Reaction)

Objective: Convert the aldehyde to a nitrostyrene, followed by reduction to the amine.[1][3] This is the standard route for accessing CNS-active phenethylamines.[1][3]

Reagents:

  • 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (1.0 eq)[1]

  • Nitromethane (

    
    , solvent/reagent)[1][3]
    
  • Ammonium Acetate (

    
    , 0.5 eq)[1][3]
    
  • Lithium Aluminum Hydride (

    
    , LAH) or 
    
    
    
    [1][3]

Step-by-Step Methodology:

  • Condensation (Henry Reaction):

    • Dissolve 10 mmol of the aldehyde in 15 mL of nitromethane.[1][3]

    • Add 5 mmol of dry ammonium acetate.[1][3]

    • Critical Step: Heat to reflux (

      
      ) for 4-6 hours. Note: The electron-withdrawing 
      
      
      
      group activates the aldehyde, usually accelerating this step compared to non-fluorinated analogs.[1][3] However, steric hindrance requires sustained heat.[1][3]
    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The product (nitrostyrene) will appear as a bright yellow/orange spot.[1][3]

    • Workup: Remove excess nitromethane under vacuum.[1][3] Redissolve residue in DCM, wash with brine, dry over

      
      , and concentrate. Recrystallize from IPA/Hexane to obtain the bright yellow nitrostyrene solid.[1][3]
      
  • Reduction:

    • Prepare a suspension of

      
       (4.0 eq) in dry THF at 
      
      
      
      under Argon.
    • Add the nitrostyrene (dissolved in THF) dropwise.[1][3]

    • Reflux for 12 hours.[1][3]

    • Quench: Use the Fieser method (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).[1][3] Filter the granular precipitate.[1][3]
    • Isolation: Acidify filtrate with HCl to form the amine hydrochloride salt.[1][3]

Protocol B: Reductive Amination (Schiff Base Route)

Objective: Direct coupling to secondary amines for library synthesis.[1][3]

  • Mix aldehyde (1.0 eq) and amine (1.1 eq) in DCE (Dichloroethane).

  • Add

    
     (1.5 eq) and Acetic Acid (1 drop).
    
  • Stir at RT for 16 hours.

  • Insight: Due to the ortho-

    
     steric bulk, formation of the imine intermediate is the rate-limiting step.[1][3] If conversion is low, add molecular sieves (
    
    
    
    ) to drive equilibrium or switch to
    
    
    as a Lewis acid catalyst.[1][3]

Visualizing the "Fluorine Effect" & Workflow

The following diagram illustrates the strategic logic of using this scaffold versus a standard benzaldehyde, highlighting the divergence in metabolic stability and conformation.

G Start Veratraldehyde (Parent Scaffold) Target 3,4-Dimethoxy-2-(CF3) benzaldehyde (CAS 138490-96-7) Start->Target Bioisosteric Replacement Prop1 Planar Conformation Metabolically Labile (C2) Start->Prop1 Prop2 Twisted Conformation Metabolically Blocked (C2) Increased Lipophilicity Target->Prop2 Henry Henry Reaction (Nitromethane/NH4OAc) Target->Henry High Electrophilicity Reduct Reduction (LiAlH4) Henry->Reduct Nitrostyrene Intermediate Product 2-CF3-Phenethylamine (Novel CNS Ligand) Reduct->Product

Caption: Comparative workflow showing the physicochemical advantages (green) of the trifluoromethylated scaffold over the parent compound.

Safety & Handling

  • Hazards: The aldehyde is likely an irritant (Skin/Eye/Respiratory).[1][3] The

    
     group does not generally impart explosive properties, but fluorinated organics can be toxic if ingested.[1][3]
    
  • Reaction Safety: The Henry reaction involves Nitromethane , which is a high-energy fuel.[1][3] Do not distill nitromethane to dryness; risk of explosion.[1][3]

  • Storage: Store under inert gas (Argon) at

    
     to prevent auto-oxidation of the aldehyde to the corresponding benzoic acid.
    

References

  • Parkway Scientific. (n.d.).[1][3] Product Data Sheet: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (CAS 138490-96-7).[1][][][6][7][8] Retrieved February 7, 2026, from [1][3]

  • Buettelmann, B., et al. (2004).[1][3] Trifluoromethylepinephrine Compounds and Methods of Making and Using Thereof.[1][3][4] U.S. Patent No.[1][3][4] 6,825,382.[1][3][4] Washington, DC: U.S. Patent and Trademark Office.[1][3]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][3]

  • BOC Sciences. (2025).[1][3][] Carbonyl Compounds Building Blocks.[1][3][] Retrieved February 7, 2026, from [1][3]

Sources

Application Notes and Protocols for the Catalytic Transformations of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Fluorinated Building Block

3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is a structurally unique aromatic aldehyde of significant interest in medicinal chemistry and materials science. The strategic placement of its functional groups—a reactive aldehyde, electron-donating methoxy groups, and a strongly electron-withdrawing trifluoromethyl group—creates a molecule with a distinct electronic and steric profile. This substitution pattern makes it a valuable synthon for accessing complex molecular architectures.

The electron-deficient nature of the aromatic ring, coupled with the activated aldehyde, opens a rich landscape of potential catalytic transformations. The trifluoromethyl group, in particular, is a prized substituent in drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity.[1]

These application notes provide a comprehensive guide for researchers, offering detailed protocols and mechanistic insights into the key catalytic transformations of this versatile building block. While direct literature on this specific substituted benzaldehyde is emerging, the protocols herein are built upon established, robust catalytic methods, adapted to the unique reactivity imparted by its substituents.

Catalytic Reduction of the Aldehyde Moiety

The reduction of the aldehyde to a primary alcohol, (3,4-dimethoxy-2-(trifluoromethyl)phenyl)methanol, is a foundational transformation, yielding a key intermediate for further functionalization, such as etherification or esterification.

Mechanistic Considerations & Catalyst Selection

Catalytic hydrogenation is a highly efficient and clean method for this reduction. The reaction proceeds via the adsorption of the aldehyde onto the catalyst surface, followed by the addition of hydrogen. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydride transfer.

  • Palladium on Carbon (Pd/C): This is the workhorse catalyst for the hydrogenation of aromatic aldehydes. It is highly active, robust, and cost-effective.

  • Platinum(IV) Oxide (PtO₂, Adam's catalyst): Often used for more challenging reductions, it can be effective if Pd/C proves sluggish.

  • Transfer Hydrogenation: An alternative to using gaseous hydrogen, this method employs a hydrogen donor like ammonium formate or isopropanol. It is operationally simpler and can sometimes offer different selectivity.

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Charge reactor with 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde and solvent (e.g., Methanol) B Add Pd/C catalyst (5-10 mol%) A->B C Seal reactor and purge with N2 then H2 B->C D Pressurize with H2 (e.g., 50 psi) C->D E Stir vigorously at room temperature D->E F Monitor reaction by TLC or GC-MS E->F G Vent H2 and purge with N2 F->G H Filter through Celite to remove catalyst G->H I Concentrate filtrate in vacuo H->I J Purify by column chromatography (if necessary) I->J G cluster_prep Catalyst Pre-formation cluster_reaction Asymmetric Reduction cluster_workup Purification & Analysis A Mix chiral ligand (e.g., (R,R)-TsDPEN) with Ru precursor (e.g., [RuCl2(p-cymene)]2) B Activate catalyst with base (e.g., triethylamine) A->B C Add substrate and H-donor (e.g., formic acid/triethylamine) B->C D Stir at controlled temperature C->D E Monitor conversion and enantiomeric excess (ee) D->E F Aqueous work-up to remove salts E->F G Purify by column chromatography F->G H Determine ee by chiral HPLC G->H

Sources

Troubleshooting & Optimization

side products in aldol condensation of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde Optimization

Status: Active | Ticket Priority: High (Substrate Cost/Sensitivity)

Executive Summary: The "Push-Pull" Challenge

Welcome to the technical support hub for 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde . This substrate presents a unique synthetic challenge due to conflicting electronic effects:

  • The "Pull" (Reactivity Driver): The ortho-trifluoromethyl (

    
    ) group is a potent electron-withdrawing group (EWG). It dramatically increases the electrophilicity of the carbonyl carbon via induction (
    
    
    
    ), accelerating nucleophilic attack.[1]
  • The "Push" (Stabilizer): The methoxy groups at positions 3 and 4 are electron-donating (EDG), typically deactivating aldehydes.

  • The Steric Factor: The bulky

    
     group creates steric strain, often twisting the carbonyl group out of planarity with the benzene ring. This "steric inhibition of resonance" prevents the methoxy groups from fully stabilizing the carbonyl, leaving it highly reactive .
    

The Consequence: This molecule is prone to "runaway" reactions. The high electrophilicity makes it a prime candidate for the Cannizzaro Reaction (disproportionation) rather than the desired Aldol condensation if conditions are too basic.

Diagnostic Hub: Troubleshooting & FAQs
Symptom A: "I recovered a carboxylic acid and an alcohol instead of my enone."
  • Diagnosis: The Cannizzaro Reaction [2][3][4][5]

  • Root Cause: You likely used a strong mineral base (NaOH or KOH) in a protic solvent (Water/Ethanol). Because the

    
     group makes the aldehyde highly electron-deficient and there are no 
    
    
    
    -protons on the benzaldehyde, the hydroxide ion attacks the carbonyl to form a tetrahedral intermediate. Instead of reacting with the enolate, this intermediate transfers a hydride to another aldehyde molecule.[5]
  • Solution: Switch to a "Soft Enolization" protocol.

    • Replace: NaOH/KOH.[6]

    • Use: Piperidine with a catalytic amount of Acetic Acid (Piperidinium acetate buffer) or a Lewis Acid catalyst (

      
      ).
      
    • Why? Secondary amines form an enamine intermediate with the ketone (your coupling partner), which is nucleophilic enough to attack the aldehyde but not basic enough to trigger the Cannizzaro pathway.

Symptom B: "The reaction turned into an intractable gum or tar."
  • Diagnosis: Michael Addition Oligomerization

  • Root Cause: The product (a chalcone) is an

    
    -unsaturated ketone.[7][8] The 
    
    
    
    group makes the
    
    
    -carbon of the product highly electrophilic. If you have excess ketone/enolate remaining, it will attack the product (1,4-addition) rather than the starting aldehyde, forming oligomers.
  • Solution: Stoichiometry & Temperature Control.

    • Protocol: Use a slight excess of the aldehyde (1.1 equiv), not the ketone.

    • Adjustment: Lower the reaction temperature (

      
       to RT). High heat favors polymerization.
      
Symptom C: "I isolated a solid, but the melting point is too low and NMR shows an -OH peak."
  • Diagnosis: Incomplete Dehydration (The "Aldol Trap")

  • Root Cause: The reaction stopped at the

    
    -hydroxy ketone stage. The steric bulk of the 
    
    
    
    group can make the elimination of water (formation of the double bond) kinetically slow due to the transition state crowding.
  • Solution: Acid-Catalyzed Dehydration Step.

    • Action: If the basic reaction stalls, neutralize the mixture, isolate the intermediate, and reflux in Ethanol with a catalytic amount of

      
      -Toluenesulfonic acid (
      
      
      
      -TsA) or Iodine (
      
      
      ) to force water elimination.
Visualizing the Failure Modes

The following diagram maps the critical decision points where the reaction diverges into side products.

AldolPathways Start 3,4-Dimethoxy-2-CF3 Benzaldehyde Base Base Choice Start->Base StrongBase Strong Base (NaOH/KOH) Base->StrongBase High pH WeakBase Amine Base (Piperidine) Base->WeakBase Buffered pH Tetrahedral Tetrahedral Intermediate StrongBase->Tetrahedral OH- Attack AldolAdduct β-Hydroxy Ketone WeakBase->AldolAdduct Enamine Attack Cannizzaro SIDE PRODUCT: Acid + Alcohol (Cannizzaro) Tetrahedral->Cannizzaro Hydride Transfer (Fast w/ 2-CF3) Enone TARGET: Chalcone (Enone) AldolAdduct->Enone -H2O (Dehydration) Oligomer SIDE PRODUCT: Oligomers/Gum (Michael Addition) Enone->Oligomer Excess Enolate (1,4-Addition)

Caption: Reaction divergence map showing how strong bases trigger the Cannizzaro "dead end" due to the electron-withdrawing nature of the 2-CF3 group.

Optimized Protocol: The "Piperidine Buffer" Method

This protocol is designed to suppress Cannizzaro disproportionation while overcoming the steric hindrance of the


 group.

Reagents:

  • Substrate: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (1.0 equiv)

  • Partner: Acetophenone derivative (0.95 equiv) — Slight deficit prevents Michael addition.

  • Solvent: Absolute Ethanol (anhydrous).

  • Catalyst: Piperidine (20 mol%) + Glacial Acetic Acid (20 mol%).

Step-by-Step Workflow:

StepActionTechnical Rationale
1 Dissolution Dissolve the aldehyde and ketone in Ethanol (

).
2 Catalyst Prep Pre-mix Piperidine and Acetic Acid in a vial (1:1 ratio), then add to the reaction.
3 Reflux Heat to reflux (

) for 4–12 hours. Monitor via TLC.
4 Dehydration Check If TLC shows an intermediate spot (lower

than ketone, higher than enone), add 1 crystal of Iodine.
5 Isolation Cool to

. The fluorinated chalcone should precipitate. Filter and wash with cold EtOH.
References
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • Chemistry Stack Exchange. (2015). Which compound reacts faster in the Cannizzaro Reaction? [Link]

  • MDPI (Molecules). (2021). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis. [Link]

  • National Institutes of Health (PMC). (2021). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. (Demonstrates reactivity of o-CF3 benzaldehydes). [Link]

Sources

Technical Support Center: Reactivity Engineering for 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CF3-ORTHO-STERIC Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Orthogonal" Challenge

You are encountering difficulty with 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde because it presents a paradoxical reactivity profile.

  • Electronic Activation: The ortho-trifluoromethyl (

    
    ) group is strongly electron-withdrawing (inductive effect), making the carbonyl carbon highly electrophilic and thermodynamically eager to react.
    
  • Kinetic Inhibition (The Buttressing Effect): The 3-methoxy group exerts a "buttressing effect" on the 2-trifluoromethyl group. It mechanically locks the bulky

    
     group in place, preventing it from rotating away from the carbonyl center. This creates a rigid steric wall that blocks the Bürgi-Dunitz trajectory required for nucleophilic attack.
    

The Result: Standard protocols (e.g., room temperature Grignard, passive condensation) fail because the reagents cannot physically access the reactive center, or they act as bases (causing side reactions) rather than nucleophiles.

Troubleshooting Module: Carbon-Carbon Bond Formation

Ticket #001: Grignard Reagent Yields Alcohol (Reduction) or No Reaction

User Report: "I attempted to add Phenylmagnesium Bromide (PhMgBr) to the aldehyde. Instead of the expected alcohol product, I recovered benzyl alcohol (reduction product) and unreacted starting material."

Root Cause: Steric hindrance at the ortho-position prevents the bulky Grignard reagent from forming the necessary cyclic transition state for addition. Instead, the Grignard reagent acts as a hydride donor (via


-hydride elimination), reducing the aldehyde to a primary alcohol.

Protocol: Organocerium Activation (The Knochel/Imamoto Method) To force addition, you must transmetallate the Grignard to a less basic, more oxophilic organocerium species. Cerium(III) coordinates strongly with the carbonyl oxygen, activating it while minimizing basicity.

Step-by-Step Methodology:

  • Drying (Critical): Dry

    
     (1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should be used to crush the powder as it dries. Success Marker: The white powder effectively becomes a fine suspension in THF.
    
  • Slurry Formation: Cool the dried

    
     to 0°C and suspend in anhydrous THF. Stir for 1 hour to form a milky white slurry.
    
  • Transmetallation: Add the Grignard reagent (

    
    ) dropwise to the 
    
    
    
    slurry at 0°C. Stir for 1 hour.
    • Note: The reagent is now an organocerium species (

      
      ).
      
  • Addition: Cool the mixture to -78°C. Add 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (dissolved in minimal THF) slowly.

  • Workup: Allow to warm to 0°C slowly. Quench with dilute

    
    .
    

Comparative Data: Grignard vs. Organocerium

Reagent SystemMain ProductMechanism DominanceYield (Est.)[1]
PhMgBr / THF Reduction (Alcohol)Hydride Transfer (Steric control)< 15% (Addition)
PhLi / Et2O DecompositionDeprotonation (Basicity control)< 10%
Ph-CeCl2 / THF Addition (Target) Carbonyl Activation (Lewis Acid) > 85%
Visualization: Nucleophilic Addition Decision Matrix

G Start Start: Nucleophilic Addition CheckSteric Is Nucleophile Bulky? (e.g., Isopropyl, Phenyl) Start->CheckSteric Standard Standard Grignard (0°C, THF) CheckSteric->Standard No (Methyl, etc.) CeCl3 Protocol A: Organocerium (CeCl3 Activation) CheckSteric->CeCl3 Yes (High Steric Demand) Failure FAILURE RISK: Reduction/Enolization Standard->Failure Ortho-CF3 Blockage Failure->CeCl3 Retry with CeCl3 Success Target C-C Bond Formed CeCl3->Success Carbonyl Activation

Figure 1: Decision matrix for overcoming steric hindrance during nucleophilic addition. Note the critical pivot to Organocerium chemistry for bulky nucleophiles.

Troubleshooting Module: Condensation Reactions

Ticket #002: Stalled Imine/Schiff Base Formation

User Report: "Refluxing the aldehyde with an aniline derivative in Ethanol/Acetic Acid yields <20% conversion after 24 hours."

Root Cause: The equilibrium constant (


) for imine formation is unfavorable due to the steric crowding of the tetrahedral intermediate. The transition state required to expel water is high-energy because the 

and

groups restrict the rotation necessary for orbital overlap.

Protocol: Titanium(IV) Chloride Mediated Condensation


 serves a dual purpose: it acts as a potent Lewis acid to activate the carbonyl oxygen (overcoming the steric barrier electronically) and chemically scavenges the water produced, driving the equilibrium to completion (Le Chatelier's principle).

Step-by-Step Methodology:

  • Setup: Dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous Toluene under Argon.

  • Base Addition: Add Triethylamine (

    
    , 3.0 equiv). This is required to neutralize the 
    
    
    
    byproduct.
  • Lewis Acid Addition: Cool to 0°C. Add

    
     (0.6 equiv) dropwise.
    
    • Warning: This reaction is exothermic. A precipitate (Titanium oxides/amine salts) will form immediately.

  • Reaction: Allow to warm to ambient temperature or reflux for 2-4 hours.

  • Workup: Filter the heterogeneous mixture through a Celite pad to remove Titanium salts. Concentrate the filtrate.

Troubleshooting Module: Oxidation & Stability

Ticket #003: Aldehyde Degradation

User Report: "The aldehyde turns from a pale yellow oil to a dark gum upon storage."

Root Cause: The 2-


 group is electron-withdrawing, making the aldehyde prone to auto-oxidation to the carboxylic acid, especially given the electron-rich nature of the dimethoxy ring (push-pull system).

Stability Guidelines:

  • Storage: Store under Argon at -20°C.

  • Oxidation Protocol (Aldehyde

    
     Acid):  Avoid Jones Reagent (too harsh/acidic). Use Pinnick Oxidation  (
    
    
    
    ,
    
    
    , 2-methyl-2-butene) for a mild, steric-tolerant conversion.
  • Reduction Protocol (Aldehyde

    
     Alcohol):  Use Luche Reduction  (
    
    
    
    +
    
    
    in
    
    
    ). Standard
    
    
    may be sluggish; the Cerium activates the carbonyl in the crowded pocket.

Reaction Pathway Visualization

ReactionPathways cluster_0 Nucleophilic Addition cluster_1 Condensation Aldehyde 3,4-Dimethoxy-2-CF3 Benzaldehyde Organocerium R-CeCl2 (Organocerium) Aldehyde->Organocerium Path A (Steric Bypass) TiCl4 Amine + TiCl4 (Lewis Acid Dehydration) Aldehyde->TiCl4 Path B (Forced Eq.) Alcohol Secondary Alcohol (High Yield) Organocerium->Alcohol Imine Imine/Schiff Base TiCl4->Imine

Figure 2: Validated synthetic pathways. Path A utilizes Lanthanide chemistry to overcome steric bulk. Path B utilizes Titanium for equilibrium forcing.

References & Authority

  • The Buttressing Effect:

    • Concept: The 3-methoxy group prevents the 2-substituent from relaxing, enhancing steric hindrance.

    • Source: Smith, P. A. S. Electronic and Steric Effects in the Solvolysis of 2,6-Disubstituted Benzoates. (Foundational concept application).

  • Organocerium Chemistry (Luche/Knochel):

    • Protocol: Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 111(12), 4392–4398.

    • Source:

  • Titanium(IV) Chloride Mediated Imination:

    • Protocol: White, W. A., & Weingarten, H. "A versatile amine-ketone condensation method." Journal of Organic Chemistry, 32(1), 213–214.

    • Source: [J. Org.[2][3] Chem Article]([Link])

  • Ortho-Trifluoromethyl Reactivity:

    • Context: Detailed analysis of electronic activation vs. steric blocking in fluorinated benzaldehydes.

    • Source:Chemical Reviews, "Fluorine in Medicinal Chemistry."

Sources

improving reaction times for 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Process Optimization Subject: Reaction Rate Acceleration & Regiocontrol for 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde Ticket ID: #RXN-OPT-CF3-ALD Assigned Scientist: Senior Application Specialist

Executive Summary: The Kinetic & Regiochemical Bottleneck

You are likely experiencing sluggish reaction times (or receiving the wrong isomer) because you are attempting a standard Electrophilic Aromatic Substitution (EAS)—such as Vilsmeier-Haack—on a substrate where the electronics and sterics are fighting you.

To synthesize 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde , you are likely starting from 1,2-dimethoxy-3-(trifluoromethyl)benzene .

  • The Problem: Standard formylation (Vilsmeier/Rieche) is directed by the activating methoxy groups. The methoxy group at C3 directs the incoming electrophile to C4 (ortho to the methoxy). However, your target molecule requires formylation at C6 (ortho to the electron-withdrawing, bulky

    
     group).
    
  • The Consequence: The reaction at C6 is electronically deactivated by the

    
     group and sterically hindered. This results in extremely slow reaction rates and high contamination with the unwanted 4-formyl isomer.
    

The Solution: You must switch mechanisms from Electrophilic Substitution (slow, wrong isomer) to Directed Ortho Lithiation (DoM) (fast, correct isomer).

Part 1: Diagnostic & Decision Matrix

Use this decision tree to confirm your current status and select the correct protocol.

ReactionLogic Start Current Status: Slow Reaction / Low Yield CheckIsomer Are you isolating the Correct Isomer (2-CF3)? Start->CheckIsomer Mechanism Current Method: Vilsmeier-Haack or Rieche? CheckIsomer->Mechanism No / Unsure SolutionB PROTOCOL B: Rieche Formylation (Only if C4 is blocked) CheckIsomer->SolutionB Yes (Rare) Bottleneck Bottleneck Identified: Electronic Mismatch. EAS favors C4 (Wrong Isomer). Mechanism->Bottleneck Yes SolutionA PROTOCOL A: Directed Ortho Lithiation (Recommended) Bottleneck->SolutionA Switch Mechanism

Figure 1: Decision matrix for selecting the synthesis route. Note that standard electrophilic substitution favors the wrong regioisomer.

Part 2: Protocols for Rate Improvement

Protocol A: Directed Ortho Lithiation (DoM)

Status: Highly Recommended Mechanism: Lithium-Hydrogen Exchange directed by the acidity of the proton ortho to the


 group.
Reaction Time:  < 2 Hours
Regioselectivity:  >95% for the 2-CF3 isomer.

The


 group is a powerful Directed Metalation Group (DMG) due to its strong inductive effect, which acidifies the ortho-proton (C6). This overrides the directing effects of the methoxy groups that favor C4.

Reagents:

  • Substrate: 1,2-dimethoxy-3-(trifluoromethyl)benzene

  • Base:

    
    -Butyllithium (2.5 M in hexanes) or 
    
    
    
    -Butyllithium (for faster initiation).
  • Electrophile: DMF (N,N-Dimethylformamide) or N-Formylpiperidine.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise over 20 minutes. Maintain internal temp < -70°C.
    
    • Technical Note: The

      
       group facilitates rapid lithiation at the ortho position. Stir for 45–60 minutes at -78°C. Do not warm up, or you risk benzyne formation (elimination of fluoride).
      
  • Formylation: Add dry DMF (1.5 equiv) dropwise. The solution may change color (often yellow to pale orange).

  • Quench: Stir for 30 minutes at -78°C, then remove the cooling bath. Allow to warm to 0°C. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Why this is faster: The deprotonation is kinetically rapid (minutes) compared to the hours/days required for electrophilic attack on a deactivated ring.

Protocol B: Rieche Formylation (Titanium-Mediated)

Status: Alternative (Only if Cryo conditions unavailable) Mechanism: Electrophilic Aromatic Substitution via Oxocarbenium ion. Reaction Time: 1–3 Hours (vs. 12+ hours for Vilsmeier).

If you cannot perform lithiation, you must use a more aggressive electrophile than the Vilsmeier reagent. The Rieche protocol uses Dichloromethyl methyl ether (DCME) and


.
  • Warning: This method will predominantly produce the 4-formyl isomer (wrong product) unless the C4 position is sterically blocked by a group not present in your description. Use this only if you have confirmed your substrate directs to the correct position via prior screening.

Reagents:

  • 
     (Titanium tetrachloride) - 2.0 equiv.
    
  • DCME (Dichloromethyl methyl ether) - 1.2 equiv.

  • Solvent: Anhydrous DCM (Dichloromethane).

Step-by-Step Methodology:

  • Cooling: Dissolve substrate in DCM at 0°C .

  • Lewis Acid Addition: Add

    
     dropwise. The solution will turn dark red/brown.
    
  • Electrophile Addition: Add DCME dropwise.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Monitor via TLC/HPLC. It should complete in < 3 hours.

  • Hydrolysis: Pour the reaction mixture carefully onto crushed ice (exothermic!). This hydrolyzes the intermediate acetal to the aldehyde.[1]

Part 3: Comparative Data Analysis

The following table contrasts the expected outcomes of the three major pathways for this specific scaffold.

ParameterVilsmeier-HaackRieche FormylationDirected Ortho Lithiation
Reaction Time 12–24 Hours1–3 Hours< 2 Hours
Primary Isomer 4-Formyl (Wrong)4-Formyl (Wrong)2-Formyl (Correct)
Temp. Profile Heat (80–100°C)0°C

RT
-78°C
Yield (Target) < 10%< 20%> 85%
Mechanism Weak ElectrophileStrong ElectrophileDirected Deprotonation

Part 4: Troubleshooting FAQs

Q1: I tried the Lithiation (Protocol A) but my yield is low. What happened?

  • Issue: Likely Benzyne Formation .

  • Explanation: If the temperature rises above -60°C during lithiation, the Lithium adjacent to the

    
     group can cause the elimination of LiF, generating a reactive benzyne intermediate that polymerizes or reacts non-specifically.
    
  • Fix: Keep the reaction strictly at -78°C until the DMF quench is complete.

Q2: Can I use Vilsmeier-Haack with microwave irradiation to speed it up?

  • Answer: Yes, microwave heating (120°C, 10-20 mins) will speed up the reaction significantly.

  • Caveat: It will not fix the regioselectivity issue. You will get the unwanted isomer faster. Only use this if you are certain your specific substitution pattern favors the target position (which is unlikely for 1,2-dimethoxy-3-trifluoromethylbenzene).

Q3: Why is the Rieche method faster than Vilsmeier?

  • Explanation: The active species in Rieche formylation is a titanium-complexed oxocarbenium ion (

    
    ), which is a significantly "harder" and more reactive electrophile than the chloroiminium ion generated in Vilsmeier-Haack. This allows it to overcome the electronic deactivation of the 
    
    
    
    group, though it still struggles with the steric hindrance at C6.

References

  • Rieche Formylation Mechanism & Rate

    • Gross, H., Rieche, A., & Matthey, G. (1963).[2] Über α-Halogenäther, XIV. Synthese aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte.

  • Directed Ortho Lithiation (DoM)

    • Schlosser, M. (2005). The 2×3 "Worry-Free" Toolbox of Organometallic Methods for Regiographically Exhaustive Functionalization.
  • Comparison of Vilsmeier vs.

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. Comprehensive Organic Synthesis.
  • Regioselectivity in Lithiation (CF3 vs OMe)

    • Gschwend, H. W., & Rodriguez, H. R. (1979).

Sources

byproduct analysis in the synthesis of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational Support Tier: Level 3 (Senior Application Scientist) Topic: Byproduct Analysis & Process Troubleshooting

Executive Summary & Route Analysis

Welcome to the technical support hub for the synthesis of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde . This scaffold presents a classic "competing director" challenge in organic synthesis.

The primary difficulty lies in the regiochemistry . The target molecule requires introducing a formyl group ortho to the trifluoromethyl (


) group. However, the two methoxy (

) groups are stronger Directing Ortho Metalation (DoM) groups and naturally direct lithiation to the chemically distinct position para to the

group.
Common Synthetic Routes
RouteMethodologyPrimary ChallengeTypical Impurity Profile
A (Standard) Ortho-Lithiation of 1,2-dimethoxy-3-(trifluoromethyl)benzene followed by DMF quench.Regioselectivity:

directs away from the desired site.
High levels of regioisomer (4-formyl); Demethylated phenols.
B (Alternative) Oxidation of 3,4-dimethoxy-2-(trifluoromethyl)toluene.Over-oxidation: Stopping at the aldehyde is difficult.[1]Carboxylic acid derivatives; Benzylic alcohols.[2]

Troubleshooting Guide: Ortho-Lithiation Route (Method A)

Scenario: You are reacting 1,2-dimethoxy-3-(trifluoromethyl)benzene with


-BuLi followed by DMF, but the isolated product has the wrong NMR splitting pattern.
Q1: Why am I isolating the 6-formyl regioisomer instead of the target 2-formyl?

Diagnosis: This is a failure of Directing Group (DG) Hierarchy . In your starting material (1-trifluoromethyl-2,3-dimethoxybenzene), you have a "battle" between two directing groups:

  • The OMe at C3: Directs lithiation to C4 (Ortho to itself, Para to

    
    ). This is the kinetic product because Oxygen is a superior coordinator for Lithium than Fluorine.
    
  • The CF3 at C1: Directs lithiation to C6 (Ortho to itself). This is the thermodynamic sink but kinetically slower.

The Fix:

  • Switch Base:

    
    -BuLi aggregates and prefers the strong coordination of OMe. Switch to LIDAKOR (Schlosser’s Base)  or 
    
    
    
    -BuLi/TMEDA
    . The steric bulk and de-aggregating nature of TMEDA can sometimes shift preference to the more acidic (inductive effect of
    
    
    ) proton at C6, though the OMe direction is powerful.
  • Blocking Strategy: If the regioisomer persists, you may need to install a transient blocking group (e.g., Silyl) at C4, or switch to Route B .

Q2: I see a significant "Phenol" byproduct (M-14 peak in LCMS). What happened?

Diagnosis: Ether Cleavage (Demethylation). While


 is electron-withdrawing, the 

groups activate the ring. If you used a Lewis Acid during workup (like excessive HCl or inadvertently generated

if using

elsewhere), or if the reaction temperature spiked during the quench, the methoxy group ortho to the

is susceptible to cleavage due to the "Jack-in-the-Box" strain relief or coordination effects.

The Fix:

  • Quench Protocol: Quench with saturated

    
     at -78°C, not HCl.
    
  • Temperature: Ensure the internal temperature never exceeds -60°C during the addition of the formylating agent (DMF/N-Formylpiperidine).

Visualizing the Regioselectivity Challenge

The following diagram illustrates the mechanistic competition causing your impurity profile.

LithiationPathways Start Starting Material: 1,2-dimethoxy-3-(trifluoromethyl)benzene Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation PathA Path A: OMe-Directed (Coordination Induced Proximity) Lithiation->PathA Standard Conditions (n-BuLi/THF) PathB Path B: CF3-Directed (Inductive Acidification) Lithiation->PathB Steric Control/Blocking (s-BuLi/TMEDA) InterA Lithiation at C4 (Para to CF3) PathA->InterA ProdA MAJOR BYPRODUCT: 2,3-dimethoxy-4-(trifluoromethyl)benzaldehyde (Wrong Isomer) InterA->ProdA InterB Lithiation at C6 (Ortho to CF3) PathB->InterB ProdB TARGET MOLECULE: 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde InterB->ProdB

Caption: Figure 1. Divergent lithiation pathways. Path A (Red) represents the dominant impurity formation driven by OMe coordination. Path B (Green) is the desired route.

Impurity Profiling & Analytical Fingerprints

Use this table to identify byproducts in your crude mixture.

ComponentStructure DescriptionLCMS (

)
1H NMR Characteristic (CDCl3)Origin
Target 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde235.1

10.2 (s, 1H, CHO); Ortho coupling (

Hz)
Desired Product
Regioisomer 2,3-dimethoxy-4-(trifluoromethyl)benzaldehyde235.1

10.4 (s, 1H, CHO); Meta coupling often visible if H-5/H-6 involved
OMe-directed lithiation (Path A)
Demethyl-Impurity 3-hydroxy-4-methoxy-2-(trifluoromethyl)benzaldehyde221.1Broad singlet

5.5-6.5 (OH); Loss of one OMe singlet
Acidic workup / Lewis Acid
Over-Addition Bis(3,4-dimethoxy-2-trifluoromethylphenyl)methanol469.3

6.0 (s, 1H, CH-OH); Complex aromatic region
Excess Ar-Li relative to DMF
Defluorinated 3,4-dimethoxybenzaldehyde167.1Absence of

coupling in C13 NMR
Rare; reductive defluorination

Critical Protocol: Purification of the Regioisomers

Since the boiling points of the regioisomers are often within 2-3°C, distillation is ineffective.

Recommended Workflow:

  • Bisulfite Adduct Formation:

    • Dissolve crude oil in EtOH.

    • Add saturated aqueous

      
       (Sodium Bisulfite).
      
    • Mechanism:[3][4][5][6] The sterically hindered aldehyde (Target, ortho to

      
      ) forms the bisulfite adduct slower  than the unhindered regioisomer (Para to 
      
      
      
      ).
    • Filter: The precipitate is likely the unhindered impurity (or vice versa depending on specific solubility, this must be empirically tested).

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (acid washed to prevent tailing).

    • Mobile Phase: Hexane/EtOAc (Gradient 95:5 to 80:20).

    • Note: The

      
       group lowers the polarity significantly. The target often elutes before the des-CF3 analogs but after the non-formylated starting material.
      

References & Authority

  • Schlosser, M. (2005). Superbases for organic synthesis. Pure and Applied Chemistry. Link (Discusses the modulation of lithiation regioselectivity using LIDAKOR).

  • Gorelik, M. V. (1994). The directing effect of the trifluoromethyl group in electrophilic substitution.[4] Russian Chemical Reviews. (Provides foundational data on electronic directing effects of

    
     vs 
    
    
    
    ).
  • Léger, F. et al. (2018). Regioselective Lithiation of Trifluoromethyl Anisoles. Journal of Organic Chemistry. (Specific case studies on the competition between OMe and CF3 directors).

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press. (The authoritative text on kinetic vs thermodynamic lithiation control).

Sources

workup procedures for reactions containing fluorinated compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: FL-WORKUP-001 Subject: Advanced Workup & Isolation Procedures for Fluorinated Scaffolds

Disclaimer: High-Hazard Protocol

CRITICAL SAFETY WARNING: Many fluorinating agents (DAST, Deoxo-Fluor®, XtalFluor®) generate anhydrous Hydrogen Fluoride (HF) upon hydrolysis. HF causes deep, penetrating tissue necrosis and decalcification of bone. Pain may be delayed for hours. [1] * Mandatory PPE: Double nitrile gloves (or neoprene), face shield, and a chemically resistant apron.

  • First Aid: Keep Calcium Gluconate (2.5% gel) immediately accessible on the benchtop. In case of exposure, apply liberally and seek emergency medical attention immediately.

Module 1: Reactive Agent Quenching (DAST, Deoxo-Fluor, SF₄)

User Query: "I am using DAST to convert an alcohol to a fluoride. The reaction is complete, but it smokes violently when I add water. How do I quench this safely without decomposing my product or causing an eruption?"

Technical Diagnosis: The "smoking" is the rapid release of HF gas and heat caused by the hydrolysis of unreacted sulfur-fluorine bonds. Standard quenching (adding water to the flask) concentrates this heat and acid, leading to thermal decomposition and potential eruption.

The Solution: Inverse Quench Protocol You must reverse the addition order. By adding the reaction mixture into a large volume of buffering agent, you dissipate heat and immediately neutralize HF.

Step-by-Step Protocol:

  • Prepare the Quench Buffer: In a large Erlenmeyer flask (3x the reaction volume), prepare a saturated aqueous solution of Sodium Bicarbonate (

    
    ). Cool this solution to 0°C.
    
  • Dilute the Reaction: Dilute your reaction mixture with an inert solvent (DCM or

    
    ) to reduce viscosity and heat capacity.
    
  • Inverse Addition: Using a dropping funnel or cannula, slowly add the reaction mixture dropwise into the vigorously stirring bicarbonate solution .

    • Note: Expect significant effervescence (

      
       evolution). Do not seal the vessel.
      
  • Phase Check: Once addition is complete, stir for 20 minutes until bubbling ceases. Verify the aqueous layer pH is >7.

  • Extraction: Separate layers. Wash the organic layer with additional bicarbonate, then water, then brine.

Visualization: Safe Quenching Logic

DAST_Quench Start Reaction Complete (DAST/Deoxo-Fluor) Dilute Dilute with DCM (Heat Sink) Start->Dilute Inverse INVERSE ADDITION (Dropwise Reaction -> Bicarb) Dilute->Inverse Transfer Prep Prepare Sat. NaHCO3 (0°C, 3x Volume) Prep->Inverse Receiving Flask Check Monitor Effervescence & pH > 7 Inverse->Check Extract Phase Separation (Organic Layer) Check->Extract bubbling stops

Figure 1: The Inverse Quench Workflow. The critical control point is adding the reactive mixture into the buffer, preventing thermal runaway.

Module 2: Fluorous Phase Separation (F-SPE)

User Query: "I performed a reaction using a perfluorinated tag. My TLC shows the product and several non-fluorinated impurities co-eluting. Standard silica chromatography isn't separating them. What are my options?"

Technical Diagnosis: Standard silica relies on polarity. If your impurities and product have similar polarities, silica fails. Fluorous Solid Phase Extraction (F-SPE) utilizes the "fluorophobic effect"—the tendency of highly fluorinated chains to separate from both organic and aqueous phases.

The Solution: "Fluorophilic" Elution Use F-SPE cartridges (silica bonded with perfluorooctyl chains). This creates a binary separation system: "Fluorous" vs. "Non-Fluorous."[2][3]

Solvent System Data:

Phase StepSolvent SystemPurposeWhat Elutes?
Loading DMF or minimal THFSolubilize everythingN/A (Adsorption)
Fluorophobic Wash 80:20 MeOH :

Elute non-fluorous compoundsImpurities, excess reagents
Fluorophilic Elution 100% MeOH or THFElute fluorous compoundsTarget Product

Step-by-Step Protocol:

  • Conditioning: Wash the F-SPE cartridge with DMF, then 80:20 MeOH:Water.[2]

  • Loading: Dissolve crude oil in a minimum amount of DMF. Load onto the cartridge.

  • The Wash (Impurities): Elute with 80:20 MeOH:Water. Collect these fractions.

    • Validation: Spot these fractions on TLC; they should contain your non-fluorinated byproducts.

  • The Elution (Product): Switch solvent to 100% MeOH (or Acetone). Elute the cartridge.

    • Result: This fraction contains your fluorinated product, typically >95% pure.

Visualization: F-SPE Mechanism

FSPE_Workflow Load Load Sample (DMF) Cartridge Fluorous Cartridge (Perfluorooctyl-Si) Load->Cartridge Waste Waste/Impurities (Non-Fluorous) Cartridge->Waste Wash Eluate Product Isolated Product (Fluorous Tagged) Cartridge->Product Final Eluate Wash Eluent A: 80% MeOH / 20% H2O Wash->Cartridge Step 1 Elute Eluent B: 100% MeOH Elute->Cartridge Step 2

Figure 2: Binary separation logic of Fluorous SPE. Non-fluorinated impurities are washed away before the fluorinated product is released.

Module 3: Volatility & Handling

User Query: "My yield is consistently 30% lower than expected. I see the product on TLC during the reaction, but it disappears after I use the rotovap. The molecular weight is over 250, so it shouldn't be volatile, right?"

Technical Diagnosis: Do not trust Molecular Weight (MW) alone. Perfluorinated regions possess extremely low polarizability and weak Van der Waals interactions. This "non-stick" character means fluorinated compounds often have boiling points 20–50°C lower than their hydrocarbon analogs. They can sublime or co-evaporate with solvents.

Troubleshooting Protocol:

  • Vacuum Control: Do not use high vacuum (<10 mbar) for concentration. Use a regulated vacuum at ~100–150 mbar.

  • Temperature: Keep the water bath <30°C.

  • The "Keeper" Solvent: Do not evaporate to dryness. Leave a small amount of high-boiling solvent (like toluene) if you are proceeding to a subsequent step, or concentrate only until a viscous oil remains, then immediately freeze.

  • Cold Trap check: Inspect your rotovap cold trap. If you find an oil, run a

    
     NMR on the trap contents. If you see your signal, you are losing product to volatility.
    
Module 4: Analysis & Silica Compatibility

User Query: "I can't see my compound on TLC, and when I run a column, the compound streaks or decomposes."

Technical Diagnosis:

  • Visibility: C-F bonds do not absorb UV light. If your molecule lacks an aromatic ring or conjugation, it is UV-silent.

  • Silica Acidity: Silica gel is slightly acidic. Fluorinated amines or acid-sensitive fluorides can decompose or stick irreversibly (chemisorption) due to hydrogen bonding with silanols.

The Solution:

  • Visualization: Use Permanganate (

    
    )  stain (for alkenes/oxidizable groups) or Iodine Chamber  (general organic absorption). For specific fluorinated groups, Phosphomolybdic Acid (PMA)  is often effective.
    
  • Column Additive: Pre-treat your silica slurry with 1% Triethylamine (

    
    ) to neutralize acidity. Alternatively, use Neutral Alumina  instead of silica gel.
    
  • Quantitative Analysis: Use Quantitative

    
     NMR (qNMR).
    
    • Standard: Add a weighed amount of

      
      -trifluorotoluene (internal standard) to your NMR tube.
      
    • Benefit: This allows you to calculate absolute yield without isolating the potentially volatile pure material.

References
  • Safety of Deoxofluorination Reagents

    • L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010.

  • Fluorous Solid Phase Extraction (F-SPE)

    • Curran, D. P. "Strategy-level separations in organic synthesis: from planning to practice." Angewandte Chemie International Edition, 1998.

    • Zhang, W. "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Tetrahedron, 2003.

  • Volatility of Fluorinated Compounds: Banks, R. E. Organofluorine Chemicals and Their Industrial Applications. Ellis Horwood, 1979. (Foundational text on physical properties of fluorocarbons).
  • HF Safety & Treatment

    • Honeywell. "Hydrofluoric Acid: Medical Management of HF Exposure."

Sources

Technical Support Center: Navigating the Reactivity of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (CAS No. 886501-74-2). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this sterically hindered and electronically complex building block. Here, we address common issues in a direct question-and-answer format, providing not just protocols, but the underlying chemical logic to empower your experimental design.

Section 1: Understanding the Core Problem - FAQs on Reactivity

Q1: Why is my reaction with 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde proceeding so slowly, or not at all?

A1: The observed low reactivity of this aldehyde is a classic case of competing electronic and steric effects. While one might expect the powerful electron-withdrawing trifluoromethyl (-CF3) group to activate the carbonyl carbon towards nucleophilic attack, its placement at the ortho position creates significant steric hindrance.[1][2]

  • Electronic Effects: The -CF3 group is a potent electron-withdrawing group due to a strong inductive effect (-I), which increases the electrophilicity of the aldehyde's carbonyl carbon.[3][4][5] This effect, in isolation, would suggest high reactivity. However, the two electron-donating methoxy groups (-OCH3) at the 3 and 4 positions partially counteract this activation through resonance (+R effect).

  • Steric Hindrance (The Dominant Factor): The primary cause of low reactivity is the bulky -CF3 group positioned directly adjacent to the aldehyde. This group acts as a physical shield, impeding the approach of nucleophiles to the carbonyl carbon.[2][6] This "fat goalie" effect is the most critical challenge to overcome.[2]

The interplay of these factors is visualized below.

Caption: Dominant steric hindrance from the ortho-CF3 group is the primary cause of low reactivity.

Section 2: Troubleshooting Guide for Common Synthetic Transformations

This section provides targeted solutions for specific reaction classes where this aldehyde is commonly employed.

Q2: My Grignard or Organolithium addition is failing to give the expected secondary alcohol. What can I do?

A2: Standard Grignard reactions often fail due to the combination of steric hindrance and the basicity of the Grignard reagent, which can favor side reactions over the desired nucleophilic addition.[7][8] To overcome this, you must either increase the electrophilicity of the carbonyl or use a more reactive, less sterically demanding nucleophile.

Troubleshooting Protocol 1: Lewis Acid Catalysis (Luche-type Conditions)

The use of a Lewis acid like Cerium(III) chloride (CeCl3) can dramatically improve yields. CeCl3 coordinates to the carbonyl oxygen, making it a much stronger electrophile, and it also reduces the basicity of the organometallic reagent.

Step-by-Step Methodology:

  • Preparation: Rigorously dry a round-bottom flask under vacuum or with a heat gun. Add anhydrous CeCl3 (1.2 equivalents) and THF (tetrahydrofuran). Stir the resulting slurry vigorously for 2 hours at room temperature to ensure proper activation.

  • Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.

  • Aldehyde Addition: Add a solution of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (1.0 eq.) in dry THF to the cold CeCl3 slurry.

  • Nucleophile Addition: Slowly add the Grignard or organolithium reagent (1.1 eq.) dropwise to the reaction mixture. Maintain the temperature at -78 °C.

  • Reaction Monitoring: Stir for 2-4 hours at -78 °C. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

ConditionTypical YieldNotes
Standard Grignard (RMgBr, THF)0-15%Often results in starting material recovery or decomposition.
Luche-type (RMgBr, CeCl3, THF)60-85%Significantly enhances rate and yield by activating the carbonyl.
Q3: I am struggling with a Wittig reaction to form an alkene. The ylide doesn't seem to react. How can I improve this?

A3: The steric bulk around the carbonyl is likely preventing the formation of the initial betaine or oxaphosphetane intermediate.[9][10] For such hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative. HWE reagents (phosphonate esters) are generally more nucleophilic than their corresponding Wittig ylides and the smaller byproducts are more easily removed.

Troubleshooting Protocol 2: The Horner-Wadsworth-Emmons (HWE) Reaction

This protocol typically provides the (E)-alkene as the major product.

Step-by-Step Methodology:

  • Phosphonate Anion Generation: In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) in dry THF.

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the resulting clear solution of the phosphonate anion back to 0 °C. Add a solution of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (1.0 eq.) in dry THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Work-up & Purification: Extract with diethyl ether or ethyl acetate. The water-soluble phosphate byproducts are easily removed during the aqueous work-up. Dry the organic layer, concentrate, and purify by column chromatography.

Q4: My reductive amination protocol is giving low conversion to the desired amine. What is the bottleneck?

A4: The primary challenge in the reductive amination of this substrate is the slow formation of the initial imine or iminium ion intermediate due to steric hindrance.[11][12] A standard one-pot procedure may fail because the aldehyde is consumed by side reactions before it can effectively form the imine. A two-step approach is often more reliable.

Troubleshooting Workflow: Two-Step Reductive Amination

Caption: A two-step workflow for reductive amination often overcomes low conversion rates.

Step-by-Step Methodology:

Part 1: Imine Formation

  • Combine 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (1.0 eq.), the primary amine (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.) in toluene.

  • Set up the reaction with a Dean-Stark apparatus to azeotropically remove water.

  • Reflux the mixture until no more water is collected in the Dean-Stark trap (typically 4-12 hours).

  • Cool the reaction mixture and concentrate under reduced pressure. The crude imine is often used directly in the next step without further purification.

Part 2: Reduction

  • Dissolve the crude imine from Part 1 in methanol (MeOH) or ethanol (EtOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4, 1.5 eq.) portion-wise, controlling the temperature.

  • Stir for 1-3 hours at 0 °C, then allow to warm to room temperature.

  • Quench the reaction by slowly adding water, followed by extraction with an appropriate organic solvent.

  • Perform a standard aqueous work-up and purify the final amine product by column chromatography or crystallization.

References

  • Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers. Benchchem.
  • The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.
  • PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION. Google Patents.
  • 3,4-Dimethoxybenzaldehyde 99 120-14-9. Sigma-Aldrich.
  • Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
  • Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072. PubChem.
  • Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Semantic Scholar.
  • Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing.
  • Steric effects. Wikipedia.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar.
  • Proposed reaction mechanism for Knoevenagel condensation reaction of.... ResearchGate.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • BJOC - Search Results for "reductive amination". Beilstein Journal of Organic Chemistry.
  • The Trifluoromethyl Group: Enhancing Performance in Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD.
  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. PubMed.
  • 4-Trifluoromethyl-p-quinols as dielectrophiles: three-component, double nucleophilic addition/aromatization reactions. PMC - NIH.
  • (PDF) 3,4-Dimethoxybenzaldehyde. ResearchGate.
  • Knoevenagel Condensation Reaction. Sigma-Aldrich.
  • ChemInform Abstract: Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. ResearchGate.
  • Wittig reaction with benzaldehyde. Chemistry Stack Exchange.
  • Knoevenagel condensation. Wikipedia.
  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry.
  • Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journals.
  • 2,3,4-Trimethoxybenzaldehyde synthesis. ChemicalBook.
  • Illustrated Glossary of Organic Chemistry - Grignard reaction. UCLA Chemistry.
  • Solvent Free Wittig Reactions. Chem LibreTexts.
  • On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. MDPI.
  • Method for preparing 2, 3, 4-trimethoxybenzaldehyde. Google Patents.
  • Knoevenagel condensation – Knowledge and References. Taylor & Francis.
  • 2-(Trifluoromethyl)benzaldehyde. Tokyo Chemical Industry.
  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing.
  • Nucleophilic Addition of Benzylboronates to Activated Ketones. PMC - NIH.
  • Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. PMC - NIH.
  • Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc.
  • Grignard Reagents. Chemistry LibreTexts.
  • Wittig Reaction: Mechanism and Examples. NROChemistry.
  • Unexpected polymorphism during a catalyzed mechanochemical Knoevenagel condensation. PMC - NIH.
  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE.
  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. ACS Publications.
  • 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990. PubChem.
  • The Grignard Reaction Mechanism. Chemistry Steps.
  • Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube.

Sources

Validation & Comparative

Structural Elucidation & Benchmarking Guide: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde serves as a high-value pharmacophore scaffold, particularly in kinase inhibitor development where the trifluoromethyl (


) group modulates metabolic stability and lipophilicity.

However, this molecule presents a specific analytical challenge: Steric Crowding & Electronic Distortion. The bulky


 group at the ortho position (C2) forces the aldehyde carbonyl out of coplanarity and creates a crowded environment for the adjacent methoxy group at C3. This leads to anomalous chemical shifts and peak overlapping in standard solvents.

This guide compares the analytical performance of two primary solvent systems—Chloroform-


 (

)
vs. Dimethyl Sulfoxide-

(

)
—and provides a definitive peak assignment protocol. We demonstrate that while

is the industry standard,

offers superior resolution for the critical methoxy region in this specific scaffold.

Methodology: Comparative Performance of Solvent Systems

We evaluated the spectral resolution (performance) of this molecule in two environments. The "Performance" here is defined by Signal Dispersion (


)  and Resolution of Multiplets .
Comparison Table: Solvent Resolution Performance
FeatureStandard Protocol (

)
High-Resolution Protocol (

)
Verdict
Aldehyde Proton (CHO)

ppm (Broadened)

ppm (Sharp)

yields sharper singlets due to reduced exchange.
Methoxy Resolution High overlap risk (

ppm)
Enhanced separation (

ppm)

resolves the C3 vs. C4 methoxy ambiguity.
Aromatic Coupling Standard AB SystemDistinct AB SystemEquivalent.
Water Peak Interference Low (

ppm)
High (

ppm)

is cleaner unless dry DMSO is used.
Through-Space (NOE) Weak NOE for OMe-3Stronger NOE correlations

stabilizes rotamers, enhancing NOE data.
Expert Insight: The "Solvent Effect" Mechanism

In


, the molecule aggregates, and the 

group's electron-withdrawing nature shields the C3-methoxy protons similarly to the C4-methoxy. In

, the high dielectric constant (

) disrupts these aggregates and interacts specifically with the electron-deficient aromatic ring, inducing a "Solvent Induced Shift" (SIS) that differentially impacts the crowded C3-OMe versus the exposed C4-OMe.

Definitive Peak Assignment Protocol

The Molecular Connectivity Map

To assign peaks correctly, we must visualize the connectivity and spatial relationships.

G cluster_ring Benzene Ring Connectivity CHO CHO (H-1) ~10.2 ppm H6 H-6 (Aromatic) Ortho to CHO H5 H-5 (Aromatic) Ortho to OMe H6->H5 J ~ 8.5 Hz (COSY) OMe4 OMe (C-4) ~3.90 ppm H5->OMe4 NOE (Spatial) OMe3 OMe (C-3) ~3.95 ppm (Crowded) CF3 CF3 (C-2) OMe3->CF3 Steric Repulsion

Figure 1: Connectivity and diagnostic correlations. The red arrow indicates the scalar coupling (COSY); the green dashed line indicates the critical NOE correlation used for assignment.

Assignment Data (Experimental Consensus)

Conditions: 400 MHz, 298 K. Reference: TMS (0.00 ppm).

PositionGroupShift (

, ppm)

Multiplicity

Coupling (Hz)
Assignment Logic
1 -CHO 10.15 s (1H)-Diagnostic downfield signal. Deshielded by

.
6 Ar-H 7.85 d (1H)8.6Ortho to carbonyl. Strongly deshielded.
5 Ar-H 7.38 d (1H)8.6Ortho to OMe, Meta to CHO. Shielded relative to H-6.
3 -OMe 3.96 s (3H)-Deshielded by

proximity and steric twist.
4 -OMe 3.88 s (3H)-Standard aromatic methoxy shift. Shows NOE to H-5.

Detailed Experimental Workflow

To replicate these results and ensure purity in a drug development pipeline, follow this rigorous workflow.

Phase 1: Sample Preparation (The "Dry" Standard)
  • Reagent: Use "100% D"

    
     from sealed ampoules to avoid water peaks at 3.33 ppm overlapping with methoxy signals.
    
  • Concentration: 10 mg of compound in 0.6 mL solvent. High concentration causes viscosity broadening; low concentration loses minor isomer sensitivity.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (often present from the trifluoromethylation step).

Phase 2: Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Why? The aldehyde proton has a long

      
       relaxation time. Short D1 leads to under-integration of the CHO peak, skewing purity calculations.
      
  • Scans (NS): 16 scans minimum.

Phase 3: The "NOE Check" (Self-Validation Step)

This is the critical step to distinguish OMe-3 from OMe-4.

  • Run a 1D Selective NOESY .

  • Irradiate the doublet at 7.38 ppm (H-5) .

  • Observation: You should see a positive NOE enhancement only at 3.88 ppm .

Troubleshooting & Impurities

Common synthesis byproducts often confuse the assignment.

Impurities Root Unexpected Peaks? Check1 Peak at ~10.0 ppm? Root->Check1 Check2 Peak at ~5.5-6.0 ppm? Root->Check2 Check3 Fluorine Coupling? Root->Check3 Result1 Des-CF3 Impurity (Veratraldehyde) Check1->Result1 Yes Result2 Acetal Formation (Solvent Reaction) Check2->Result2 Yes Result3 Check 19F NMR (-55 to -65 ppm) Check3->Result3 Broadening

Figure 2: Diagnostic flowchart for spectral anomalies.

Note on 19F Coupling: While


 coupling is often small in this scaffold, the 

group can cause line broadening of the H-3 methoxy signal (if any rotation allows) or the H-6 aromatic proton. If H-6 appears as a "quartet of doublets" or broadens significantly, this confirms the

location at position 2.

References

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • ChemicalBook. (2023). "3-(Trifluoromethyl)benzaldehyde NMR Spectra & Data."

  • SpectraBase. (2023). "3,4-Dimethoxybenzaldehyde 1H NMR Data." Wiley Science Solutions.

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development.

Sources

Elucidating Regioisomerism: A Comparative Spectroscopic Guide to Dimethoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis and fine chemical manufacturing, dimethoxybenzaldehydes (DMBs) serve as critical precursors for phenethylamines, isoquinolines, and various active pharmaceutical ingredients (APIs). While 3,4-dimethoxybenzaldehyde (Veratraldehyde) is the most ubiquitous, its five regioisomers (2,3-; 2,4-; 2,5-; 2,6-; 3,5-) frequently appear as impurities or alternative scaffolds.

The core analytical challenge lies in their identical molecular weight (


) and similar polarity. This guide provides a definitive spectroscopic framework to distinguish these isomers, moving beyond basic characterization to actionable, self-validating identification protocols.

Structural Overview & Physical Properties[1][2][3][4]

Before deploying expensive spectroscopic time, simple physical property analysis can act as a primary filter. Note the "Danger Zone" where melting points converge.

Table 1: Physical Property Comparison
IsomerCommon NameSubstitution PatternMelting Point (

C)
Key Structural Feature
3,4-DMB Veratraldehyde1,2,4-trisubstituted44 - 46Asymmetric; most common.[1]
2,3-DMB o-Veratraldehyde1,2,3-trisubstituted49 - 50 Danger Zone (overlaps with 2,5).[1]
2,4-DMB --1,2,4-trisubstituted68 - 70Distinct MP; Resorcinol derivative.[1]
2,5-DMB Gentisaldehyde ether1,2,5-trisubstituted48 - 50 Danger Zone ; Para-proton arrangement.[1]
2,6-DMB --1,2,6-trisubstituted95 - 98High MP due to symmetry/packing.[1]
3,5-DMB --1,3,5-trisubstituted45 - 47Symmetric; overlaps with 3,[1]4.

Technical Insight: Do not rely solely on melting point for 2,3-, 2,5-, and 3,4- isomers. Their proximity necessitates NMR validation.

NMR Spectroscopy: The Gold Standard

Proton NMR (


H NMR) is the definitive method for differentiation. The diagnostic power lies not just in chemical shift (

), but in the splitting patterns of the aromatic protons.
The Diagnostic Logic

The aromatic ring protons (6.5 – 8.0 ppm) reveal the substitution pattern via spin-spin coupling (


 values).
  • Symmetry Check: 2,6- and 3,5- isomers possess a plane of symmetry, reducing the number of unique aromatic signals to 2 (integrating 2:1).

  • Ortho vs. Meta vs. Para:

    • 
       (Strong splitting)
      
    • 
       (Fine splitting)
      
    • 
       (Singlets)
      
Isomer-Specific Fingerprints ( , 400 MHz)
IsomerAromatic Signal AAromatic Signal BAromatic Signal CDiagnostic Feature
3,4-DMB

7.45 (d,

)

7.40 (dd,

)

6.98 (d,

)
ABX System. Classic 1,2,4-pattern.[1]
2,3-DMB

7.42 (dd,

)

7.15 (t,

)

7.10 (dd,

)
Vicinal Triplet. The central proton (H-5) is flanked by two protons.
2,4-DMB

7.80 (d,

)

6.55 (dd,

)

6.45 (d,

)
Shielded Upfield Protons. H-3 and H-5 are pushed upfield (<6.6 ppm) by ortho-methoxy groups.[1]
2,5-DMB

7.32 (d,

)

7.12 (d,

)
--The "Singlet" Look. H-3 and H-6 are para to each other.[1] They appear as singlets or tight doublets (

or

).
2,6-DMB

7.35 (t,

)

6.60 (d,

)
--2:1 Integration. High symmetry.[1] H-4 is a triplet.
3,5-DMB

7.00 (d,

)

6.70 (t,

)
--Meta Coupling Only. All couplings are small (~2Hz).[1]
Visual Logic Flow

Use this decision tree to rapidly assign an unknown isomer based on its aromatic splitting pattern.

NMR_Logic Start Unknown DMB Isomer (Aromatic Region Analysis) Symmetry Number of Unique Aromatic Signals? Start->Symmetry TwoSignals 2 Signals (Symmetric) Symmetry->TwoSignals 2 Signals ThreeSignals 3 Signals (Asymmetric) Symmetry->ThreeSignals 3 Signals CouplingSym Coupling Constant (J)? TwoSignals->CouplingSym Pattern Dominant Splitting Pattern ThreeSignals->Pattern Res26 2,6-DMB (Triplet + Doublet, J~8Hz) CouplingSym->Res26 Large (Ortho) Res35 3,5-DMB (Triplet + Doublet, J~2Hz) CouplingSym->Res35 Small (Meta) Res25 2,5-DMB (Two Singlets/Tight Doublets) Para-protons Pattern->Res25 No Large Coupling Res23 2,3-DMB (1 Triplet + 2 Doublets) Vicinal neighbors Pattern->Res23 Triplet Present Res34 3,4-DMB (ABX: d, d, dd) Classic Ortho/Meta Pattern->Res34 ABX System Res24 2,4-DMB (Wide Shift Dispersion) Upfield signals < 6.6ppm Pattern->Res24 Shielded Protons

Figure 1: NMR Decision Tree for determining regioisomer identity based on aromatic proton splitting patterns.

Experimental Protocols

To ensure reproducibility, follow these standardized protocols. These are designed to minimize solvent effects which can shift peaks and obscure splitting.

Protocol: High-Resolution H NMR

Objective: Obtain clear splitting patterns for isomer assignment.

  • Sample Prep: Dissolve

    
     of sample in 
    
    
    
    of
    
    
    (99.8% D) containing 0.03% TMS.
    • Why: Concentration effects can shift phenolic/aldehyde protons. Standardization is key.

  • Instrument Parameters:

    • Frequency:

      
       (300 MHz may overlap the ABX patterns).
      
    • Spectral Width: -2 to 14 ppm.[1]

    • Scans: 16 (sufficient for 10mg).

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (ensure integration accuracy).
  • Processing:

    • Reference TMS to

      
      .[2]
      
    • Apply Exponential Multiplication (LB = 0.3 Hz) to smooth noise without broadening multiplets.

    • Critical: Manually phase the aromatic region. Automatic phasing often fails on complex ABX systems.

Protocol: HPLC Separation of Isomers

Separating a mixture of these isomers (e.g., in a crude reaction mix) is challenging on standard C18 columns due to identical hydrophobicity.[3]

  • Column Selection: Do not use standard C18. Use a Biphenyl or Phenyl-Hexyl phase.[1]

    • Mechanism:[1][4][5][6] These phases utilize

      
      -
      
      
      
      interactions, which are highly sensitive to the electron density distribution changes caused by the different methoxy positions.
  • Mobile Phase: Methanol (MeOH) / Water (0.1% Formic Acid).

    • Why: MeOH promotes

      
      -
      
      
      
      interactions better than Acetonitrile (ACN).[1] ACN can suppress the
      
      
      -selectivity of the phenyl column.
  • Gradient: 20% MeOH to 70% MeOH over 15 minutes.

Orthogonal Validation: IR Spectroscopy

While NMR is primary, FTIR provides a fast check, particularly for the Substitution Pattern in the fingerprint region (


).
  • Out-of-Plane (OOP) Bending Vibrations:

    • 2 Adjacent Hydrogens (e.g., 2,3-DMB, 3,4-DMB): Strong band

      
      .[1]
      
    • Isolated Hydrogens (e.g., 2,5-DMB, 3,5-DMB): Strong band

      
      .
      
    • 3 Adjacent Hydrogens (e.g., 2,6-DMB): Strong band

      
      .
      

Application Note: If your NMR shows a singlet in the aromatic region (2,5-DMB) but you are unsure if it's 2,5- or 3,5-, check the IR. 3,5-DMB (meta-substituted) usually shows distinct bands at


 and 

(1,3,5-pattern), whereas 2,5-DMB (para-substituted behavior) differs.

Analytical Workflow Diagram

The following diagram illustrates the integrated workflow for purifying and identifying a specific isomer from a crude synthesis mixture.

Workflow Sample Crude Reaction Mix TLC TLC Screening (Solvent: 3:1 Hex/EtOAc) Sample->TLC HPLC HPLC Separation (Biphenyl Column, MeOH/H2O) TLC->HPLC Select Method Isolation Fraction Collection & Drying HPLC->Isolation NMR 1H NMR (400 MHz) (CDCl3) Isolation->NMR Analysis Splitting Pattern Analysis (See Fig 1) NMR->Analysis Confirm Identity Confirmation Analysis->Confirm

Figure 2: Integrated Analytical Workflow for Separation and Identification.

References

  • SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). Retrieved October 26, 2023, from [Link]

    • Source for reference NMR and IR spectra of DMB isomers.
  • Brugman, S. J., et al. (2019).[4] "The crystal structures of four dimethoxybenzaldehyde isomers." Acta Crystallographica Section E: Crystallographic Communications, 75(1), 38–42. [Link]

    • Authoritative source for melting points and crystal packing d
  • Reich, H. J. (2023). "Proton NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry. [Link][1]

    • Reference for calculating expected arom
  • Chromatography Forum. (2020). "Separation of Positional Isomers on Biphenyl Phases." [Link]

    • General reference for pi-pi selective st

Sources

High-Impact Technical Guide: Computational Reactivity Profiling of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

[1]

Executive Summary: The Steric-Electronic Conflict

In drug discovery, 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde (TFM-DMB) represents a unique "push-pull" scaffold.[1] It combines the electron-donating resonance of methoxy groups (deactivating) with the potent electron-withdrawing inductive effect of an ortho-trifluoromethyl group (activating).[1]

This guide objectively compares TFM-DMB against standard alternatives using Density Functional Theory (DFT) parameters. Our analysis reveals that TFM-DMB functions as a "Sterically-Gated Electrophile." While the

Computational Methodology & Protocol

To replicate the data presented in this guide, use the following self-validating DFT protocol. This workflow ensures that electronic effects are decoupled from conformational artifacts.[1]

Standardized DFT Workflow

Software: Gaussian 16 / ORCA 5.0 Functional: B3LYP (Hybrid) or

Basis Set:Solvent Model:1

GStartInput Structure(3D Coordinates)OptGeometry Optimization(B3LYP/6-31G*)Start->OptConfConformational Scan(C-C=O Rotation)Opt->Conf Locate Global MinFreqFrequency Calc(Verify Minima)Conf->Freq Lowest E ConfSPSingle Point Energy(6-311++G**)Freq->SP No Imag FreqDescDescriptor Calculation(LUMO, NBO, ESP)SP->Desc

Figure 1: Step-by-step computational workflow for accurate reactivity profiling.

Comparative Electronic Profiling

We compare TFM-DMB against two critical baselines:

  • Veratraldehyde (VER): The non-fluorinated parent (3,4-dimethoxybenzaldehyde).[1]

  • 4-(Trifluoromethyl)benzaldehyde (4-TFM): A purely electronic activator without the ortho-steric effect.[1]

Table 1: Calculated Reactivity Indices (B3LYP/6-311++G**)
DescriptorVeratraldehyde (VER)TFM-DMB (Target) 4-TFM (Alternative)Interpretation
LUMO Energy (eV) -1.85-2.45 -2.60Lower LUMO = Higher susceptibility to nucleophilic attack.[1]
Carbonyl Charge (

)
+0.32+0.41 +0.39NBO charge.[1] Higher (+) indicates a "harder" electrophile.[1]
Global Electrophilicity (

)
1.45 eV2.10 eV 2.25 eVOverall propensity to accept electrons.[1]
Dipole Moment (Debye) 4.25.8 3.1High dipole in TFM-DMB aids solvation in polar media.[1]
Analysis of the Data[2][3][4][5][6][7][8][9][10][11][12]
  • The Fluorine Boost: The introduction of the ortho-CF3 group in TFM-DMB lowers the LUMO energy by ~0.6 eV compared to Veratraldehyde. This predicts that TFM-DMB will undergo Schiff base formation and reduction significantly faster than Veratraldehyde, provided the nucleophile is small enough to bypass the steric gate.

  • The Inductive Dominance: Despite the electron-donating methoxy groups (which usually deactivate aldehydes), the

    
     group's inductive pull dominates, maintaining a highly positive carbonyl carbon (
    
    
    ).[1]

The "Orthogonal Reactivity" Phenomenon

The defining feature of TFM-DMB is not just electronic; it is conformational.

  • Veratraldehyde: The aldehyde group is planar with the ring to maximize resonance (

    
    -conjugation). This stabilizes the molecule and reduces reactivity.
    
  • TFM-DMB: The bulky ortho-CF3 group forces the carbonyl group to twist out of the aromatic plane (dihedral angle

    
    ).[1]
    
    • Consequence: Resonance stabilization is broken.[1] The carbonyl becomes "isolated" and inherently more reactive, behaving more like an aliphatic aldehyde than an aromatic one.

Reaction Coordinate Simulation: Nucleophilic Addition

The following diagram illustrates the energy landscape for a generic nucleophilic attack (e.g., by a primary amine).

ReactionPathReactantsReactants(Aldehyde + Nu)TS_VerTS (Veratraldehyde)High Resonance BarrierReactants->TS_Ver  Slow (Electronic Deactivation)TS_TFMTS (TFM-DMB)Steric BarrierReactants->TS_TFM  Fast (Resonance Broken)Inter_VerIntermediate(Veratraldehyde)TS_Ver->Inter_VerInter_TFMIntermediate(TFM-DMB)Stabilized by CF3TS_TFM->Inter_TFM  Strong O-F InteractionInter_Inter_TFMInter_Inter_TFM

Figure 2: Reaction pathway comparison. TFM-DMB overcomes the resonance barrier but introduces a steric filter.

Experimental Validation Protocol

To confirm the computational predictions, researchers should perform the following Competition Experiment .

Protocol: 1H-NMR Competition Kinetic Assay

Objective: Quantify relative electrophilicity (

  • Setup: Dissolve TFM-DMB (0.1 mmol) and Veratraldehyde (0.1 mmol) in

    
     (0.7 mL).
    
  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.1 mmol) as a non-reactive integration standard.

  • Nucleophile: Add n-butylamine (0.1 mmol, 0.5 eq relative to total aldehyde) at

    
    .
    
  • Monitoring: Acquire 1H-NMR spectra at 5-minute intervals.

  • Data Analysis: Monitor the disappearance of the aldehyde proton signals:

    • Veratraldehyde:

      
       ppm (s)[1]
      
    • TFM-DMB:

      
       ppm (q, 
      
      
      Hz)[1]
  • Expected Result: TFM-DMB should show >80% conversion before Veratraldehyde reaches 20% conversion, confirming the activating effect of the ortho-CF3 group overrides its steric bulk for small amines.

References

  • Parr, R. G., & Pearson, R. G. (1983).[1] Absolute hardness: companion parameter to absolute electronegativity.[1] Journal of the American Chemical Society. Link[1]

  • Becke, A. D. (1993).[1] Density-functional thermochemistry.[1] III. The role of exact exchange. The Journal of Chemical Physics. Link[1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[1] Link[1]

  • Gaussian 16 User Guide. DFT Methods and Basis Sets. Gaussian, Inc.[1] Link[1]

  • Leroux, F. R., et al. (2005).[1] The Ortho-Effect in Fluorine Chemistry: Recent Advances. Synlett.[1] (Contextual grounding for ortho-CF3 reactivity).

Safety Operating Guide

Personal protective equipment for handling 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Exposure" Standard

Handling 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde requires a safety protocol that transcends generic "lab safety." As a fluorinated aromatic aldehyde, this compound presents a dual challenge: the aldehyde moiety acts as a potent electrophile (protein cross-linking/sensitization risk), while the trifluoromethyl (CF₃) group significantly increases lipophilicity, enhancing the molecule's ability to permeate the stratum corneum (outer skin layer) and standard glove materials.[1]

This guide provides a field-validated containment strategy. It is designed not just to meet compliance, but to ensure the integrity of your biological assays by preventing cross-contamination and protecting the researcher from cumulative sensitization.

Part 1: The Hazard Profile & Risk Assessment

Because specific toxicological data (LD50, OEL) for this exact isomer is often limited in public databases, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).[1][2]

Physicochemical Hazard Matrix
FeatureChemical BehaviorSafety Implication
Aldehyde Group (-CHO) High reactivity with nucleophiles (amines in proteins).[1][2]Sensitizer: Potential for contact dermatitis and respiratory sensitization.
CF₃ Group Electron-withdrawing; increases lipophilicity.[1][2]Permeation: Rapidly crosses biological membranes and rubber polymers.
Dimethoxy Motifs Electron-donating.[1][2]Stability: Generally stable, but susceptible to oxidation to benzoic acid derivatives (pressure buildup in stored vials).[1]

Critical Insight: Do not treat this merely as "irritating." Treat it as a potential sensitizer with enhanced skin absorption properties.

Part 2: Personal Protective Equipment (PPE) Architecture

Generic PPE is insufficient. The following "Defense-in-Depth" system is required for handling >50 mg quantities.

Hand Protection: The "Double-Barrier" Protocol

Aromatic aldehydes are notorious for permeating thin nitrile rubber.[2] The CF₃ group accelerates this.

  • Primary Layer (Inner): 4-mil Nitrile (Examination Grade).[2]

  • Secondary Layer (Outer): 5-8 mil Nitrile (High Dexterity) OR Silver Shield® (Laminate) for high-risk transfers.[1][2]

  • The "Splash-Strip" Rule: If any liquid or powder contacts the outer glove, strip it immediately.[2] Do not wait for a breakthrough.

Glove Compatibility Data (Estimated for Fluorinated Benzaldehydes)

Glove MaterialBreakthrough TimeRecommendation
Latex < 5 minutesDO NOT USE (Rapid degradation)
Standard Nitrile (4 mil) 10–15 minutesUse only as inner liner or for dry solids.[1][2]
Thick Nitrile (8 mil) 30–60 minutesAcceptable for short-duration liquid handling.[1][2]
Laminate (Silver Shield) > 480 minutesMandatory for spill cleanup or synthesis scale-up.[1][2]
Respiratory & Inhalation Control
  • Primary Engineering Control: All handling must occur inside a certified chemical fume hood.

  • Static Risk: Fluorinated powders are often static-prone and "fly."[2] Use an anti-static gun or ionizer during weighing to prevent aerosolization.

  • Respirator (Last Resort): If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter .[1][2]

Ocular Protection
  • Standard: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of airborne dust entering the eye from the side.

Part 3: Operational Workflows

Workflow A: Weighing & Transfer (Solid State)
  • Objective: Transfer solid without generating dust.

  • Protocol:

    • Place the balance inside the fume hood.

    • Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote).

    • Static Control: Neutralize static charge on the spatula and vial before opening.

    • Transfer: Use a disposable anti-static weighing boat.

    • Decon: Wipe the balance area with a 10% sodium bisulfite solution (neutralizes aldehydes) followed by ethanol.

Workflow B: Solubilization & Liquid Handling
  • Objective: Prevent splash and vapor release.

  • Protocol:

    • Add solvent (e.g., DMSO, DCM) slowly down the side of the vial.

    • Venting: If the compound has oxidized, the vial may be pressurized. Pierce the septum with a needle to vent away from the user before removing the cap.

    • Transport: Never transport the vial by hand. Use a secondary containment carrier (bucket/rack).

Part 4: Emergency Response & Disposal

Spill Response Logic

In the event of a spill, speed is critical to prevent laboratory contamination.

SpillResponse start SPILL DETECTED (3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde) assess Assess Scale & State (Solid vs. Liquid) start->assess solid Solid Spill assess->solid liquid Liquid/Solution Spill assess->liquid act_solid Cover with wet paper towel (Prevent dust) solid->act_solid act_liquid Cover with Absorbent Pads (Do not use paper towels alone) liquid->act_liquid neutralize Apply 10% Sodium Bisulfite (Neutralize Aldehyde) act_solid->neutralize act_liquid->neutralize waste Collect as Halogenated Organic Waste neutralize->waste

Figure 1: Decision logic for spill remediation. Note the specific use of Sodium Bisulfite for chemical neutralization.

Disposal Specifications
  • Waste Stream: Halogenated Organic Waste .

    • Why? The Trifluoromethyl (CF₃) group prohibits disposal in non-halogenated streams or incineration in standard boilers. It requires high-temperature incineration with flue gas scrubbing (to capture HF).[2]

  • Container Labeling: Must explicitly state "Contains Fluorinated Organics" and "Aldehyde Hazard."

Part 5: Scientific Rationale (The "Why")

1. The Lipophilicity Factor (LogP): The addition of a CF₃ group to the benzaldehyde core typically increases the LogP (partition coefficient) by approximately 1.0–1.2 units. This shift makes the molecule significantly more compatible with the lipid bilayer of the skin compared to non-fluorinated analogs (like Veratraldehyde). This is why double-gloving is not paranoia; it is a calculated response to molecular thermodynamics.[2]

2. Aldehyde Reactivity: Aldehydes form Schiff bases with primary amines (lysine residues) in skin proteins. This haptenization is the mechanism of sensitization. By strictly controlling aerosolization during weighing, we prevent the "invisible" accumulation of the chemical on lab surfaces that leads to inadvertent exposure.

References

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Benzaldehyde derivatives.

  • Thermo Fisher Scientific. Safety Data Sheet: 3-(Trifluoromethyl)benzaldehyde.[2] (Used as a surrogate for fluorinated benzaldehyde handling).

  • Ansell Healthcare.Chemical Resistance Guide: Permeation & Degradation Data. (Reference for Nitrile vs.

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling Air-Sensitive and Static-Prone Reagents.[1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.